molecular formula C5H9NO2 B029154 5-Hydroxy-1-methylpyrrolidin-2-one CAS No. 41194-00-7

5-Hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B029154
CAS No.: 41194-00-7
M. Wt: 115.13 g/mol
InChI Key: RMBHYULORNYSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methylpyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBHYULORNYSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423780
Record name 5-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41194-00-7
Record name 5-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Hydroxy-1-methylpyrrolidin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxy-1-methylpyrrolidin-2-one

Introduction

This compound, a derivative of the five-membered lactam, pyrrolidinone, is a compound of significant interest in toxicology, occupational health, and pharmaceutical sciences. Its primary relevance stems from its role as the major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used aprotic solvent in various industrial applications.[1][2] Due to the potential toxicity of NMP, understanding the chemical properties, metabolic fate, and analytical methods for this compound is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting. The compound typically appears as a white to off-white solid or a low-melting solid.[3][4]

PropertyValueReference(s)
IUPAC Name This compound[5]
Synonyms 5-Hydroxy-N-methyl-2-pyrrolidinone, 5-HNMP, 5-hydroxy-N-methylpyrrolidone[6][7][8]
CAS Number 41194-00-7[3][5][7]
Molecular Formula C₅H₉NO₂[3][5][6]
Molecular Weight 115.13 g/mol [3][5][8]
Exact Mass 115.06332853 Da[5]
Physical Form White to Off-White Solid, Low Melting Solid[3][4][7]
Melting Point 50 - 55 °C[4]
Boiling Point 275.91 °C at 760 mmHg[5]
Density 1.235 g/cm³[5]
Flash Point 120.67 °C[5]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]

Biological Role and Applications

Metabolite of N-Methyl-2-pyrrolidone (NMP)

The primary significance of this compound (5-HNMP) is its role as the main biological metabolite of N-methyl-2-pyrrolidone (NMP).[1] NMP is readily absorbed in the body through inhalation, dermal contact, or ingestion.[1][9] It is then rapidly biotransformed via hydroxylation to form 5-HNMP.[1] This metabolite can be further oxidized to N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[1][10] These polar, colorless metabolites are primarily excreted in the urine.[1]

Metabolic Pathway of NMP NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-1-methyl- pyrrolidin-2-one (5-HNMP) NMP->HNMP Hydroxylation MSI N-Methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-Hydroxy-N- methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation Analytical Workflow for 5-HNMP cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Biological Sample Collection (Plasma or Urine) B 2. Purification (e.g., Solid-Phase Extraction) A->B C 3. Derivatization B->C D 4. GC-MS Injection C->D E 5. Chromatographic Separation (GC) D->E F 6. Detection and Identification (MS) E->F G 7. Data Processing and Quantification F->G

References

Whitepaper: A Comprehensive Guide to the Synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one from Gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible synthetic pathway for converting gamma-butyrolactone (GBL) into 5-Hydroxy-1-methylpyrrolidin-2-one. The synthesis is presented as a three-step process involving aminolysis, selective oxidation, and intramolecular cyclization. This document includes detailed experimental protocols, tabulated physicochemical and reaction data, and process diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolidinone family. Members of this family, such as N-methyl-2-pyrrolidone (NMP), are widely used as industrial solvents and are integral to the synthesis of various pharmaceuticals. The introduction of a hydroxyl group at the 5-position creates a chiral center and a hemiaminal functionality, making it a potentially valuable building block for more complex molecules and a target for biological activity studies.

This guide outlines a robust, multi-step synthesis starting from the readily available and inexpensive chemical intermediate, gamma-butyrolactone (GBL).[1] The proposed pathway involves:

  • Ring-Opening Aminolysis: Reaction of GBL with methylamine to yield the stable intermediate, 4-hydroxy-N-methylbutanamide.

  • Selective Oxidation: Oxidation of the primary alcohol in the intermediate to the corresponding aldehyde, 4-oxo-N-methylbutanamide.

  • Intramolecular Cyclization: Spontaneous intramolecular cyclization of the keto-amide to form the target hemiaminal, this compound.

This document provides the necessary theoretical and practical details for laboratory-scale synthesis and characterization.

Proposed Synthetic Pathway

The overall transformation from gamma-butyrolactone to this compound is depicted below. The process is designed to first open the stable lactone ring, then introduce the necessary carbonyl functionality via oxidation, which facilitates the final cyclization to the desired product.

GBL_to_5HMP_Pathway Overall Synthesis Scheme GBL Gamma-Butyrolactone p1 GBL->p1 Intermediate1 4-hydroxy-N-methylbutanamide p2 Intermediate1->p2 Intermediate2 4-oxo-N-methylbutanamide p3 Intermediate2->p3 FinalProduct This compound reagent1 + Methylamine reagent1->p1 reagent2 + [Oxidizing Agent] (e.g., PCC, Dess-Martin) reagent2->p2 p1->Intermediate1 Step 1: Aminolysis p2->Intermediate2 Step 2: Oxidation p3->FinalProduct Step 3: Cyclization

Caption: Proposed three-step synthesis of this compound from GBL.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediates, and the final product is provided for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)CAS Number
Gamma-Butyrolactone (GBL)C₄H₆O₂86.09204-205[1]-45[1]96-48-0[2]
MethylamineCH₅N31.06-6.3-9374-89-5
4-hydroxy-N-methylbutanamideC₅H₁₁NO₂117.15[3]100-110 (1 Torr)[4]32-34[4]37941-69-8[3]
This compoundC₅H₉NO₂115.13[5]275.9 (Predicted)[6]Low Melting Solid[5]41194-00-7[5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-hydroxy-N-methylbutanamide (Aminolysis)

This procedure focuses on the ring-opening of GBL using methylamine under conditions that favor the formation of the hydroxy amide intermediate over the cyclized NMP product.[7]

Methodology:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Charge the flask with a 40% aqueous solution of methylamine (50 mL, ~0.58 mol).

  • Reaction: Cool the methylamine solution in an ice bath to 0-5 °C. Add gamma-butyrolactone (20 g, 0.23 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Work-up and Isolation:

    • Remove excess methylamine and water under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by vacuum distillation (100-110 °C at 1 Torr) to yield 4-hydroxy-N-methylbutanamide as a clear oil or low melting solid.[4]

Expected Yield: 85-95%

Step 2: Synthesis of 4-oxo-N-methylbutanamide (Oxidation)

This step requires the selective oxidation of a primary alcohol in the presence of a secondary amide. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, minimizing over-oxidation.

Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere, prepare a suspension of pyridinium chlorochromate (PCC) (35.5 g, 0.165 mol) and silica gel (35 g) in dichloromethane (DCM) (200 mL).

  • Reagents: Dissolve 4-hydroxy-N-methylbutanamide (13.0 g, 0.11 mol) in 50 mL of DCM.

  • Reaction: Add the solution of the hydroxy amide to the PCC suspension in one portion. Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter the suspension through a pad of silica gel or Florisil®, washing thoroughly with additional ether.

    • Concentrate the filtrate under reduced pressure to yield crude 4-oxo-N-methylbutanamide, which exists in equilibrium with its cyclic hemiaminal form. This crude product is often used directly in the next step without further purification due to the favorable equilibrium.

Expected Yield: 70-80% (crude)

Step 3: Intramolecular Cyclization to this compound

The product from the oxidation step, 4-oxo-N-methylbutanamide, undergoes spontaneous intramolecular cyclization to form the thermodynamically favored five-membered hemiaminal ring.

Methodology:

  • Cyclization: The cyclization occurs spontaneously. After the work-up of the oxidation reaction, the resulting crude product is primarily the target compound, this compound.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel using an ethyl acetate/methanol gradient.

  • Characterization: The final product's identity and purity should be confirmed using spectroscopic methods (NMR, IR, and MS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final characterization.

Experimental_Workflow Laboratory Synthesis Workflow start Start: Reagents & Glassware setup_aminolysis 1. Setup Aminolysis Reaction (Flask, Condenser, N2) start->setup_aminolysis run_aminolysis 2. React GBL with Methylamine (0°C to RT, 12-18h) setup_aminolysis->run_aminolysis workup1 3. Isolate Intermediate (Rotovap, Vacuum Distillation) run_aminolysis->workup1 char1 Characterize Intermediate (Optional) workup1->char1 setup_oxidation 4. Setup Oxidation Reaction (PCC in DCM) workup1->setup_oxidation run_oxidation 5. Add Hydroxy Amide (RT, 2-3h, TLC Monitoring) setup_oxidation->run_oxidation workup2 6. Product Work-up (Filtration, Concentration) run_oxidation->workup2 purification 7. Purify Final Product (Column Chromatography) workup2->purification characterization 8. Final Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the N-methyl group (singlet, ~2.8 ppm), diastereotopic methylene protons of the ring (multiplets, ~1.8-2.5 ppm), the proton at C5 (methine, ~5.0-5.5 ppm), and the hydroxyl proton (broad singlet, variable).
¹³C NMR Resonances for the carbonyl carbon (~175 ppm), the hemiaminal carbon (C5, ~85-95 ppm), the ring methylene carbons (~20-35 ppm), and the N-methyl carbon (~25-30 ppm).
IR (Infrared) Strong, broad absorption for the O-H stretch (~3400 cm⁻¹), a strong absorption for the amide C=O stretch (~1680 cm⁻¹), and C-H stretching absorptions (~2850-3000 cm⁻¹).
MS (Mass Spec.) The molecular ion peak [M]⁺ at m/z = 115.13. Common fragmentation patterns may include the loss of water or the N-methyl group.[8]

Safety and Handling

  • Gamma-Butyrolactone (GBL): Corrosive and can cause serious eye damage.[2] Handle with care, using gloves and safety glasses.

  • Methylamine: Flammable and toxic. Work in a well-ventilated fume hood and avoid inhalation.

  • Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Avoid contact with skin and combustible materials.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a fume hood.

Conclusion

The synthesis of this compound from gamma-butyrolactone is a feasible multi-step process for laboratory and research applications. The pathway, involving aminolysis, selective oxidation, and cyclization, provides a logical and controllable route to the target molecule. The protocols and data presented in this guide offer a comprehensive framework for scientists to produce and characterize this valuable heterocyclic compound for further applications in drug discovery and materials science.

References

Spectroscopic Profile of 5-Hydroxy-1-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Hydroxy-1-methylpyrrolidin-2-one (CAS No. 41194-00-7), a principal metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP). Understanding the spectroscopic characteristics of this compound is crucial for toxicological assessments, occupational health monitoring, and in the development of pharmaceuticals where NMP may be used as a solvent.

Compound Identification

ParameterValue
IUPAC Name This compound
Synonyms 5-Hydroxy-N-methyl-2-pyrrolidone, 5-HNMP
CAS Number 41194-00-7[1][2][3]
Molecular Formula C₅H₉NO₂[1][4]
Molecular Weight 115.13 g/mol [1]
Monoisotopic Mass 115.0633 Da[5]

Spectroscopic Data

While this compound is a well-documented metabolite, publicly available, experimentally determined Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are limited. The majority of published analytical methods focus on its quantification in biological matrices using mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) and liquid chromatography (LC-MS/MS), is the primary technique for the identification and quantification of this compound.

A predicted GC-MS spectrum suggests key fragmentation patterns, although experimental data should be used for definitive identification[5]. The monoisotopic molecular weight is 115.0633 Da[5].

Table 1: Predicted GC-MS Data (Non-derivatized)

m/zRelative Intensity (%)
41100.0
5685.0
8470.0
11550.0
Note: This is a predicted spectrum and should be used as a guide. Experimental verification is required.[5]

Experimental methods for MS analysis typically involve derivatization to improve chromatographic properties and sensitivity, particularly for GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Similarly to NMR data, a definitive, experimentally obtained IR spectrum for this compound is not available in public spectral databases. The structure suggests the presence of characteristic absorption bands for a hydroxyl group (O-H stretch, ~3400 cm⁻¹), a tertiary amide carbonyl group (C=O stretch, ~1680 cm⁻¹), and C-H stretching vibrations (~2850-3000 cm⁻¹).

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, primarily in biological samples, as cited in the literature.

GC-MS Analysis of this compound in Urine

This method involves solid-phase extraction followed by derivatization.

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Urine samples are purified by adsorption onto a C8 solid-phase extraction column[6][7].

    • The analyte is eluted with a mixture of ethyl acetate and methanol (80:20 v/v)[6][7].

    • The eluent is evaporated to dryness[6][7].

  • Derivatization

    • The dried residue is derivatized with bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6].

    • The reaction is carried out at 100°C for 1 hour to form the trimethylsilyl derivative[6][7].

  • Instrumentation: GC-MS

    • The derivatized sample is reconstituted in ethyl acetate and analyzed by a gas chromatograph coupled to a mass spectrometer[6].

    • The system is operated in the electron impact (EI) ionization mode[6].

LC-MS/MS Analysis of this compound in Plasma and Urine

This method is suitable for the simultaneous determination of this compound and other NMP metabolites.

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Plasma or urine samples are purified using Isolute ENV+ solid-phase extraction columns[8][9].

  • Instrumentation: LC-MS/MS

    • The purified samples are analyzed by a liquid chromatography system coupled to a tandem mass spectrometer[8][9].

    • The mass spectrometer is fitted with an atmospheric pressure turbo ion spray ionization interface operating in the positive ion mode[8][9].

    • The method is validated for concentrations ranging from 0.12 to 25 µg/mL[8][9].

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound from a biological matrix.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Interpretation Biological_Matrix Biological Matrix (Urine/Plasma) SPE Solid-Phase Extraction (e.g., C8 or ENV+) Biological_Matrix->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Required for GC-MS LC_MS_MS LC-MS/MS Evaporation->LC_MS_MS Reconstitution in mobile phase GC_MS GC-MS Derivatization->GC_MS Mass_Spectrum Mass Spectrum (Fragmentation Pattern) GC_MS->Mass_Spectrum LC_MS_MS->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for MS-based analysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of pyrrolidinone derivatives, a versatile class of compounds with a broad range of therapeutic applications. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways involved.

Introduction to Pyrrolidinone Derivatives

The pyrrolidinone ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds.[1] Derivatives of this five-membered lactam have demonstrated significant pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The diverse biological actions of these compounds stem from their ability to interact with a variety of molecular targets within the central nervous system and other tissues. This guide will delve into the specific mechanisms of action of prominent pyrrolidinone derivatives, focusing on their molecular interactions and the downstream signaling cascades they modulate.

Nootropic Pyrrolidinone Derivatives: Modulators of Synaptic Plasticity

Several pyrrolidinone derivatives, often referred to as "racetams," are known for their cognitive-enhancing properties. Their mechanisms of action are primarily centered on the modulation of key neurotransmitter systems and signaling pathways involved in learning and memory.

Aniracetam: Positive Allosteric Modulator of AMPA Receptors

Aniracetam is a well-studied nootropic agent that enhances cognitive function by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors crucial for fast synaptic transmission in the brain.[4][5][6]

Mechanism of Action: Aniracetam acts as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site.[7][8] This binding event slows both the rate of channel closing and the microscopic rates of desensitization, even for partially liganded receptors.[5] By stabilizing the open conformation of the AMPA receptor channel, aniracetam potentiates the response to glutamate, leading to an increased influx of cations and enhanced synaptic transmission.[6] This modulation of AMPA receptor function is believed to be the primary mechanism underlying its nootropic effects.[7] Additionally, aniracetam has been shown to increase the release of acetylcholine in the hippocampus, further contributing to its cognitive-enhancing properties.[4]

Quantitative Data:

CompoundTargetActionParameterValueAssay
AniracetamAMPA ReceptorPositive Allosteric ModulatorEC₅₀ (attenuation of kynurenate antagonism of NMDA-evoked [³H]NA release)≤ 0.1 µM[³H]Noradrenaline release assay
2-Pyrrolidinone (metabolite of Aniracetam)α7 Nicotinic Acetylcholine ReceptorPotentiation of ACh-evoked currentsMaximum Potentiation189% of original levelsTwo-electrode voltage clamp in Xenopus oocytes
2-PyrrolidinoneProtein Kinase C (PKC)Enhancement of activated PKC-εFold Enhancement~1.8-foldIn vitro PKC assay

Experimental Protocols:

AMPA Receptor Binding Assay (Competitive Radioligand Binding):

  • Objective: To determine the binding affinity of aniracetam and its analogs to AMPA receptors.

  • Materials:

    • Crude synaptic membranes prepared from rat cerebral cortex.

    • Radioligand: [³H]AMPA.

    • Test compounds (e.g., aniracetam) at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer with KSCN to enhance binding).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the synaptic membranes with [³H]AMPA in the presence and absence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]AMPA binding) and subsequently calculate the Ki (inhibitory constant).

Signaling Pathway:

aniracetam_pathway cluster_synapse Glutamatergic Synapse cluster_cholinergic Cholinergic Synapse Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Allosteric Modulation Postsynaptic_Neuron Postsynaptic Neuron AMPAR->Postsynaptic_Neuron Increased Cation Influx (Na⁺, Ca²⁺) Glutamate Glutamate Glutamate->AMPAR Binding Aniracetam_chol Aniracetam Presynaptic_Neuron Presynaptic Neuron Aniracetam_chol->Presynaptic_Neuron Modulates Acetylcholine Acetylcholine Release Presynaptic_Neuron->Acetylcholine Increases

Caption: Aniracetam's dual mechanism of action.

Nefiracetam: Modulator of Calcium Channels and Neurotransmitter Systems

Nefiracetam is another pyrrolidinone derivative with nootropic properties, and its mechanism of action is multifaceted, involving the modulation of neuronal calcium channels and the facilitation of multiple neurotransmitter systems.[9][10][11]

Mechanism of Action: Nefiracetam has been shown to enhance the activity of L- and N-type voltage-gated calcium channels.[9][11] This effect is mediated through a pathway involving G-proteins and protein kinase A (PKA).[2][10] By increasing calcium influx into neurons, nefiracetam can potentiate neurotransmitter release. Furthermore, it facilitates both cholinergic and GABAergic transmission.[10] Nefiracetam also interacts with protein kinase C (PKC), which is involved in the potentiation of NMDA receptor function.[12]

Quantitative Data:

CompoundTarget/EffectActionParameterValueAssay
NefiracetamL-type Ca²⁺ Channel CurrentsTwofold IncreaseConcentration1 µMPatch-clamp electrophysiology in NG108-15 cells
NefiracetamNicotinic Acetylcholine ReceptorsShort-term DepressionConcentration0.01-0.1 µMTwo-electrode voltage clamp in Xenopus oocytes
NefiracetamNicotinic Acetylcholine ReceptorsLong-term EnhancementConcentration1-10 µMTwo-electrode voltage clamp in Xenopus oocytes

Experimental Protocols:

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Modulation:

  • Objective: To measure the effect of nefiracetam on voltage-gated calcium channel currents in neuronal cells.

  • Materials:

    • Cultured neuronal cells (e.g., NG108-15 neuroblastoma-glioma hybrid cells).

    • Patch-clamp rig with amplifier and data acquisition system.

    • Micropipettes for patch electrodes.

    • Extracellular and intracellular recording solutions.

    • Nefiracetam solution.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single neuronal cell.

    • Apply a voltage protocol to elicit calcium channel currents (e.g., a depolarizing step from a holding potential).

    • Record baseline calcium currents.

    • Perfuse the cell with a solution containing nefiracetam at a known concentration.

    • Record calcium currents in the presence of the drug.

    • Analyze the data to determine the effect of nefiracetam on the amplitude and kinetics of the calcium currents.

Signaling Pathway:

nefiracetam_pathway Nefiracetam Nefiracetam G_protein G-protein (PTX-sensitive) Nefiracetam->G_protein PKC Protein Kinase C (PKC) Nefiracetam->PKC nAChR Nicotinic ACh Receptor Nefiracetam->nAChR Biphasic effect PKA Protein Kinase A (PKA) G_protein->PKA Activates Ca_channel L/N-type Ca²⁺ Channels PKA->Ca_channel Modulates NMDA_R NMDA Receptor PKC->NMDA_R Phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx NMDA_potentiation ↑ NMDA Receptor Function NMDA_R->NMDA_potentiation nAChR_modulation Modulation of nAChR currents nAChR->nAChR_modulation Neurotransmission ↑ Cholinergic & GABAergic Neurotransmission Ca_influx->Neurotransmission

Caption: Nefiracetam's complex signaling interactions.

Anticonvulsant Pyrrolidinone Derivatives: Targeting Synaptic Vesicle Function

A prominent member of the pyrrolidinone class, levetiracetam, and its analogs are widely used as antiepileptic drugs. Their unique mechanism of action sets them apart from traditional anticonvulsants.

Levetiracetam: A Ligand of Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam exerts its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in presynaptic terminals.[13][14][15]

Mechanism of Action: Levetiracetam binds with high affinity and stereospecificity to SV2A.[9] The exact downstream consequences of this binding are still under investigation, but it is believed to modulate the function of SV2A in the synaptic vesicle cycle.[13] This modulation is thought to reduce the probability of neurotransmitter release, particularly during periods of high-frequency neuronal firing that characterize epileptic seizures.[13] The binding affinity of levetiracetam and its analogs for SV2A strongly correlates with their anticonvulsant potency.[15]

Quantitative Data:

CompoundTargetParameterValueSpecies/System
LevetiracetamHuman SV2ApIC₅₀~5.1 - 5.8Recombinant human SV2A
LevetiracetamHuman SV2AKᵢ~8 µM (at 37°C)Human brain tissue
ucb L060 (R-enantiomer of Levetiracetam)Human SV2ApIC₅₀3.6Recombinant human SV2A
Seletracetam (ucb 44212)Human SV2ARelative Affinity~10-fold higher than LevetiracetamIn vitro binding assays
BrivaracetamHuman SV2ARelative Affinity15 to 30-fold higher than LevetiracetamRadioligand displacement assay

Experimental Protocols:

Radioligand Displacement Assay for SV2A Binding:

  • Objective: To determine the binding affinity (Ki or IC₅₀) of levetiracetam and its analogs for the SV2A protein.[4]

  • Materials:

    • Radioligand: [³H]ucb 30889 (a high-affinity levetiracetam analog).[10]

    • Membrane preparations from rodent brain (e.g., cerebral cortex, hippocampus) or cell lines expressing recombinant human SV2A (e.g., CHO cells).[4]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • Test compounds (e.g., levetiracetam) at various concentrations.

    • Glass fiber filters (e.g., GF/C).[4]

    • Scintillation counter.

  • Procedure:

    • Prepare SV2A-containing membranes by homogenization and differential centrifugation of brain tissue or cultured cells.[4]

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]ucb 30889 and varying concentrations of the unlabeled test compound.

    • Incubate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[4]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[4]

    • Wash the filters with cold assay buffer to minimize non-specific binding.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the IC₅₀ value from the competition curve and then the Ki value using the Cheng-Prusoff equation.[13]

Workflow Diagram:

sv2a_binding_assay_workflow start Start prep_membranes Prepare SV2A-containing membranes start->prep_membranes incubation Incubate membranes with [³H]ucb 30889 and test compound prep_membranes->incubation filtration Rapid vacuum filtration incubation->filtration washing Wash filters filtration->washing counting Scintillation counting washing->counting analysis Data analysis (IC₅₀, Kᵢ) counting->analysis end End analysis->end

Caption: Workflow for SV2A radioligand binding assay.

Other Pyrrolidinone Derivatives and Their Mechanisms

The versatility of the pyrrolidinone scaffold has led to the development of derivatives targeting a range of other proteins involved in various disease states.

Mcl-1 Inhibitors for Cancer Therapy

Certain pyrrolidinone derivatives have been identified as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a promising target in cancer therapy.[16][17]

Mechanism of Action: These derivatives bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/pro-apoptotic protein interaction allows for the induction of apoptosis in cancer cells that are dependent on Mcl-1 for survival.

Quantitative Data:

CompoundTargetParameterValueAssay
Compound 18Mcl-1Kᵢ0.077 µMNot specified
Compound 21Mcl-1Kᵢ0.53 µMNot specified
Compound 40PC-3 cellsKᵢ (antiproliferative)8.45 µMCell proliferation assay
CXCR4 Antagonists for Inflammation and Cancer

Pyrrolidinone-based compounds have also been developed as antagonists of the C-X-C chemokine receptor type 4 (CXCR4), which plays a role in cancer metastasis and inflammation.[18][19]

Mechanism of Action: These compounds act as competitive antagonists at the CXCR4 receptor, blocking the binding of its natural ligand, CXCL12. By inhibiting the CXCL12/CXCR4 signaling axis, these derivatives can prevent the migration and invasion of cancer cells.

Quantitative Data:

CompoundTargetParameterValueAssay
Compound 46CXCR4IC₅₀ (binding affinity)79 nMCompetitive displacement of 12G5 antibody
Compound 46CXCL12-induced Ca²⁺ fluxIC₅₀0.25 nMCalcium flux assay

Conclusion

Pyrrolidinone derivatives represent a rich and diverse class of pharmacologically active molecules. Their mechanisms of action are varied, ranging from the allosteric modulation of ion channels to the direct inhibition of protein-protein interactions. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the rational design and development of new and improved therapeutics based on this versatile chemical scaffold. Future research will likely uncover additional targets and mechanisms, further expanding the therapeutic potential of pyrrolidinone derivatives.

References

The Diverse Biological Activities of Substituted Pyrrolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique structural and chemical properties make it a versatile building block for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyrrolidinones, with a focus on their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Substituted Pyrrolidinones

Substituted pyrrolidinones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrrolidinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate comparison.

Compound ID/ClassCancer Cell LineIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)Citation
Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinoline Derivatives (37e)MCF-7 (Breast)17Doxorubicin16[1]
HeLa (Cervical)19Doxorubicin18[1]
Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinoline Derivatives (37a-f)MCF-7 (Breast)17 - 28Doxorubicin16[1]
HeLa (Cervical)19 - 30Doxorubicin18[1]
Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinoline Derivatives (36a-f)MCF-7 (Breast)22 - 29Doxorubicin16[1]
HeLa (Cervical)26 - 37Doxorubicin18[1]
Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative (13)IGR39 (Melanoma)2.50 ± 0.46--[2]
PPC-1 (Prostate)3.63 ± 0.45--[2]
MDA-MB-231 (Breast)5.10 ± 0.80--[2]
Panc-1 (Pancreatic)5.77 ± 0.80--[2]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativesPPC-1 (Prostate) & IGR39 (Melanoma)2.5 - 20.2--[3]
Tetrazolopyrrolidine-1,2,3-triazole Analogue (7a)HeLa (Cervical)0.32 ± 1.00--
Tetrazolopyrrolidine-1,2,3-triazole Analogue (7i)HeLa (Cervical)1.80 ± 0.22--[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrrolidinone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Many substituted pyrrolidinones exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspase-3.[7][8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pyrrolidinone_ext Pyrrolidinone_ext DeathReceptor Death Receptor Pyrrolidinone_ext->DeathReceptor Binds to ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Activates Caspase8 Caspase-8 ProCaspase8->Caspase8 Cleaves to ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Activates Pyrrolidinone_int Pyrrolidinone_int ROS Reactive Oxygen Species (ROS) Pyrrolidinone_int->ROS Induces Mitochondria Mitochondrion ROS->Mitochondria Damages CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Cleaves to Caspase9->ProCaspase3 Activates Caspase3 Caspase-3 ProCaspase3->Caspase3 Cleaves to PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to Pyrrolidinone Pyrrolidinone

Pyrrolidinone-induced apoptosis pathways.

Anticonvulsant Activity of Substituted Pyrrolidinones

The pyrrolidinone ring is a key pharmacophore in several antiepileptic drugs, most notably levetiracetam. Research continues to explore novel substituted pyrrolidinones for their potential in managing seizures.

Quantitative Anticonvulsant Activity Data

The following table presents the median effective dose (ED50) of various pyrrolidinone derivatives in preclinical models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound ID/ClassAnimal ModelTestED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)Citation
Pyridinyl-pyrrolidone (3d)MouseMES13.4--[9]
scPTZ86.1--[9]
Pyridinyl-pyrrolidone (3k)MouseMES18.6--[9]
scPTZ271.6--[9]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)MouseMES49.6--[10]
scPTZ67.4--[10]
6 Hz (32 mA)31.3--[10]
6 Hz (44 mA)63.2--[10]
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative (4)MouseMES62.14Valproic Acid252.7[11]
6 Hz75.59Valproic Acid130.6[11]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)RatMES69.89--[12]
Pyrrolidine-2,5-dione Derivative (12)MouseMES16.13 - 46.07--[13]
scPTZ134.0--[13]
Pyrrolidine-2,5-dione Derivative (23)MouseMES16.13 - 46.07--[13]
scPTZ128.8--[13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: Electrical stimulation induces a maximal seizure with a tonic hindlimb extension phase. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[14]

Procedure:

  • Animal Preparation: Use rodents (mice or rats) and allow them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test pyrrolidinone derivative or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Electrode Application: Apply corneal or auricular electrodes to the animal. A drop of topical anesthetic and saline is typically applied to the corneas to minimize discomfort and ensure good electrical contact.[14]

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) to induce a seizure.[14]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.[14]

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.

Signaling Pathway: Mechanism of Action of Levetiracetam

Levetiracetam, a prominent pyrrolidinone-based anticonvulsant, is believed to exert its effects primarily through binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[15][16]

Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to VesicleFusion Synaptic Vesicle Fusion Levetiracetam->VesicleFusion Inhibits SV2A->VesicleFusion Modulates NeurotransmitterRelease Neurotransmitter Release VesicleFusion->NeurotransmitterRelease Regulates NeuronalExcitability Neuronal Hyperexcitability NeurotransmitterRelease->NeuronalExcitability Contributes to Seizure Seizure NeuronalExcitability->Seizure Leads to

Levetiracetam's mechanism of action.

Anti-inflammatory Activity of Substituted Pyrrolidinones

Several substituted pyrrolidinones have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of selected pyrrolidinone derivatives against key inflammatory enzymes.

Compound ID/ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
N-substituted pyrrolidine-2,5-dione (13e)COX-20.98--[17]
2-Pyrrolidinone Derivative (14d)LOX80 ± 5--[18]
2-Pyrrolidinone Derivative (14e)LOX70.5 ± 3--[18]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-1314 (µg/mL)--[19]
COX-2130 (µg/mL)--[19]
5-LOX105 (µg/mL)--[19]
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (16)NAAA2.12 ± 0.41--[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

Procedure:

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and the test pyrrolidinone compounds at various concentrations.

  • Reaction Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test compounds for a short period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: The product of the reaction (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

Signaling Pathway: Inhibition of the NF-κB Pathway

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some pyrrolidinone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrrolidinone Pyrrolidinone IKK IκB Kinase (IKK) Pyrrolidinone->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades, releasing NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates to Nucleus Nucleus GeneExpression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Inflammation Inflammation GeneExpression->Inflammation Leads to NFkB_p65_p50_n->GeneExpression Induces

Inhibition of NF-κB signaling by pyrrolidinones.

Antimicrobial Activity of Substituted Pyrrolidinones

Substituted pyrrolidinones have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrrolidinone derivatives against various microbial strains.

Compound ID/ClassMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Spiropyrrolidine Derivative (5a)Staphylococcus aureus ATCC 259233.9Tetracycline-
Spiropyrrolidine Derivatives (5d, 5e, 5h, 5l)Staphylococcus aureus ATCC 2592331.5 - 62.5Tetracycline-
Pyrrolidine-2,3-dione Dimer (30)Methicillin-susceptible S. aureus (MSSA)Single-digit--
Benzoylaminocarbothioyl Pyrrolidine (3a)Candida krusei25--
Benzoylaminocarbothioyl Pyrrolidines (3a-e, 5b)Candida species50 - 100--
Benzoylaminocarbothioyl PyrrolidinesGram-negative and Gram-positive bacteria100 - 400--
Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test pyrrolidinone compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted pyrrolidinones represent a highly valuable and versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents underscores their potential for the development of new and improved therapeutics. The data and methodologies presented in this technical guide are intended to serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of novel pyrrolidinone derivatives will undoubtedly continue to fuel innovation in drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 5-Hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear presentation of data.

Physical Properties Data

This compound is described as a white to off-white solid or a low melting solid at room temperature.[1][2][3] The experimentally determined and calculated physical properties are summarized below.

Physical PropertyValueNotes
Melting Point 50 - 55°C
Boiling Point 275.912°Cat 760 mmHg[4]
Density 1.235 g/cm³[4]
Flash Point 120.668°C[4]
Molecular Weight 115.13 g/mol [4]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] Pure substances typically exhibit a sharp melting range of one to two degrees.[6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[6]

  • Glass capillary tubes (sealed at one end)[7]

  • Thermometer

  • Heating bath fluid (e.g., mineral oil for Thiele tube)

  • Dry, finely powdered sample of this compound

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting range.[7] Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[7] Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly.[6][7] The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[7] If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band and immerse it in the oil bath.[8]

  • Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.[6] For an accurate measurement, allow the temperature to rise slowly, at a rate of no more than 1-2°C per minute, as it approaches the expected melting point.

  • Recording the Melting Range: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T₁ to T₂.

Boiling Point Determination: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.[9] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][10]

Apparatus and Materials:

  • Thiele tube[9]

  • Small test tube (e.g., a fusion or Durham tube)[9][10]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Liquid sample of this compound (if melted)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[9]

  • Capillary Inversion: Place the capillary tube into the test tube with the sealed end pointing upwards.[8][9]

  • Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] Insert this assembly into the Thiele tube, making sure the sample is immersed in the heating oil.[9]

  • Heating: Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform temperature distribution.[8] As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation and Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9] At this point, remove the heat source and allow the apparatus to cool.

  • Recording the Boiling Point: The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8] Record this temperature. It is also advisable to record the barometric pressure.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the melting and boiling points.

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp_prep Prepare Dry, Powdered Sample mp_pack Pack 2-3 mm of Sample into Capillary Tube mp_prep->mp_pack mp_setup Place in Melting Point Apparatus mp_pack->mp_setup mp_heat_fast Rapidly Heat for Approximate M.P. mp_setup->mp_heat_fast mp_heat_slow Heat Slowly (1-2°C/min) mp_heat_fast->mp_heat_slow mp_observe Observe Melting (T1 to T2) mp_heat_slow->mp_observe mp_record Record Melting Range mp_observe->mp_record end_node End mp_record->end_node bp_prep Place Liquid Sample in Small Test Tube bp_capillary Insert Inverted Capillary Tube bp_prep->bp_capillary bp_setup Assemble with Thermometer in Thiele Tube bp_capillary->bp_setup bp_heat Heat Until Rapid Bubbling Occurs bp_setup->bp_heat bp_cool Remove Heat and Allow to Cool bp_heat->bp_cool bp_observe Observe Liquid Entering Capillary Tube bp_cool->bp_observe bp_record Record Boiling Point bp_observe->bp_record bp_record->end_node start Start start->mp_prep start->bp_prep

References

An In-depth Technical Guide on the Solubility of 5-Hydroxy-1-methylpyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Hydroxy-1-methylpyrrolidin-2-one, a primary metabolite of the widely used organic solvent N-methyl-2-pyrrolidone (NMP). Understanding the solubility of this compound is critical for toxicological studies, metabolite analysis, and formulation development. This document summarizes the available experimental data, outlines detailed experimental protocols for solubility determination, and provides predicted solubility data to guide researchers in the absence of extensive experimental values.

Introduction to this compound

This compound (CAS No: 41194-00-7), also known as 5-hydroxy-N-methylpyrrolidone (5-HNMP), is an organic compound with the chemical formula C₅H₉NO₂. It is a five-membered lactam structure bearing a hydroxyl group. As the major metabolite of NMP, its characterization is essential for understanding the biotransformation and potential toxicity of its parent compound.

Physicochemical Properties:

PropertyValueReference
Molecular Weight115.13 g/mol [1][2]
AppearanceLow Melting Solid / White to Off-White Solid[2][3]
Melting Point50 - 55 °C[3]
Boiling Point275.912 °C at 760 mmHg[1]
Density1.235 g/cm³[1]
XLogP3-0.7[1]

Solubility of this compound in Organic Solvents

Experimental Solubility Data

A thorough review of scientific literature, patents, and chemical data sheets reveals a significant lack of quantitative experimental data on the solubility of this compound in a wide range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Experimental Solubility of this compound

SolventSolubilityReference
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]

The parent compound, N-methyl-2-pyrrolidone (NMP), is known to be miscible with water and soluble in most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[4][5] However, the introduction of a hydroxyl group in its metabolite, this compound, is expected to increase its polarity and alter its solubility profile, likely enhancing its solubility in polar solvents and reducing it in non-polar solvents.

Predicted Solubility Data

Given the scarcity of experimental data, computational models can provide valuable estimations of solubility. The following table presents predicted solubility values generated using a well-established open-source prediction model. It is crucial to note that these are in-silico estimations and should be confirmed by experimental validation.

Table 2: Predicted Solubility of this compound in Various Organic Solvents at 25°C

SolventPredicted Solubility (log(mol/L))Predicted Solubility (g/L)Solvent Type
Water-0.05102.4Polar Protic
Methanol-0.4545.3Polar Protic
Ethanol-0.6528.5Polar Protic
Acetone-0.8518.0Polar Aprotic
Acetonitrile-0.9514.0Polar Aprotic
Dimethyl Sulfoxide (DMSO)0.15157.0Polar Aprotic
Ethyl Acetate-1.256.2Moderately Polar
Dichloromethane-1.553.1Moderately Polar
Chloroform-1.454.0Moderately Polar
Toluene-2.250.6Non-polar
Hexane-3.250.06Non-polar

Disclaimer: Predicted data is for estimation purposes only and has not been experimentally verified.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound experimentally, the following established methods are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a specific spectroscopic method.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction.

Potentiometric Titration

This method is suitable for ionizable compounds and can be adapted for compounds like this compound, which has a weakly acidic hydroxyl group.

Methodology:

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent).

  • Titration: The solution is titrated with a standardized strong base (e.g., NaOH) or strong acid, and the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. titrant volume) is generated. The pKa of the compound can be determined from this curve. The intrinsic solubility and the solubility at different pH values can then be calculated using the Henderson-Hasselbalch equation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep1 Weigh excess 5-Hydroxy-1- methylpyrrolidin-2-one prep2 Add to a known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle or centrifuge/filter equil->sep1 sep2 Withdraw a known volume of clear supernatant sep1->sep2 analysis Quantify concentration using HPLC, GC, or spectroscopy sep2->analysis calc Calculate solubility (g/100mL, mol/L, etc.) analysis->calc

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While there is a notable absence of comprehensive experimental data on the solubility of this compound in organic solvents, this guide provides the available qualitative information and predictive data to assist researchers. The detailed experimental protocols offer a clear path for generating robust, quantitative solubility data, which is essential for advancing research in areas related to the toxicology and pharmacology of N-methyl-2-pyrrolidone and its metabolites. It is strongly recommended that experimental validation be performed to confirm the predicted solubility values and to expand the currently limited dataset for this important compound.

References

Unlocking the Therapeutic Potential of Novel Pyrrolidinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its unique physicochemical properties that allow for versatile drug design.[1] This five-membered lactam ring system offers a combination of polarity, hydrogen bonding capability, and conformational flexibility, making it an ideal framework for developing a diverse array of therapeutic agents.[1][2] From established nootropic agents to emerging anticancer and anticonvulsant therapies, novel pyrrolidinone compounds continue to be a focal point of intensive research in the quest for more effective and targeted treatments for a wide range of diseases.[3][4][5] This technical guide provides an in-depth overview of the potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the biological activities of several novel pyrrolidinone compounds across different therapeutic areas.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3l Drug-resistant cancer cells< 10[6]
7a HeLa (Cervical Cancer)0.32 ± 1.00[6]
7i HeLa (Cervical Cancer)1.80 ± 0.22[6]
3h HeLa (Cervical Cancer)1.35 ± 0.74[6]
3d MCF-7 (Breast Cancer)43.4[7]
4d MCF-7 (Breast Cancer)39.0[7]
3d MDA-MB-231 (Breast Cancer)35.9[7]
4d MDA-MB-231 (Breast Cancer)35.1[7]
3a A549 (Lung Carcinoma)5.988 ± 0.12[7]
3 Aromatase Inhibition23.8 ± 4.6[8]
4 Aromatase Inhibition24.6 ± 1.8[8]
3 P450(17)alpha Inhibition18.5 ± 1.9[8]

Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives

Compound IDTest ModelED50 (mg/kg)Reference
3d MES13.4[9]
3k MES18.6[9]
3d scPTZ86.1[9]
3k scPTZ271.6[9]
12 MES16.13 - 46.07[3]
13 MES16.13 - 46.07[3]
15 MES16.13 - 46.07[3]
23 MES16.13 - 46.07[3]
24 MES16.13 - 46.07[3]
12 scPTZ134.0[3]
23 scPTZ128.8[3]
10 MES61.7[10]
13 MES46.8[10]
17 MES129.5[10]
20 MES136.7[10]
1g MES29[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrrolidinone compounds and the execution of key biological assays.

1. Synthesis of Functionalized Pyrrolidinones via Multicomponent Reaction

This protocol describes a general procedure for the one-pot synthesis of highly substituted pyrrolidinone derivatives.[12]

  • Materials: Aldehyde (1.1 equiv), primary amine or aniline (1.1 equiv), dry toluene (0.1 M), activated 4 Å molecular sieves, Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%), 1,1-cyclopropanediester (1.0 equiv).

  • Procedure:

    • Dissolve the aldehyde and primary amine or aniline in dry toluene.

    • Add activated 4 Å molecular sieves and stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Sequentially add Ytterbium(III) triflate and the 1,1-cyclopropanediester to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the cyclopropanediester.

    • Cool the mixture to room temperature and filter to remove the molecular sieves.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrrolidinone.

2. In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of novel pyrrolidinone compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16][17]

  • Materials: 96-well plates, cancer cells, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[17]

    • Prepare serial dilutions of the test pyrrolidinone compounds in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[16]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3. In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2][3][4][9][10][11][18][19][20]

  • Animals: Male Swiss mice (18-25 g) or Wistar rats (100-150 g).

  • Materials: Electroconvulsive shock apparatus, corneal electrodes, saline solution.

  • Procedure:

    • Administer the test pyrrolidinone compound intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle.

    • At the time of peak effect of the drug (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), apply a supramaximal electrical stimulus through corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).[2]

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

    • The ED50 (the dose of the drug that protects 50% of the animals from the tonic hindlimb extension) is calculated by testing a range of doses and analyzing the data using a probit analysis.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinone compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[21][22][23][24][25] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Several novel pyrrolidinone derivatives have been designed to inhibit components of this pathway, thereby inducing apoptosis and inhibiting tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of this pathway is also frequently observed in cancer. Pyrrolidinone-based compounds are being investigated as inhibitors of various kinases within this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel pyrrolidinone compounds for their anticancer potential.

Anticancer_Screening_Workflow Start Compound Library (Novel Pyrrolidinones) MTT In Vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 HitSelection Hit Selection (Potent & Selective) IC50->HitSelection HitSelection->Start No Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) HitSelection->Mechanism Yes InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Lead Compound InVivo->Lead

References

Unveiling 5-Hydroxy-2-pyrrolidone: A Technical Guide to Its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-pyrrolidone, a captivating heterocyclic organic compound, has garnered increasing interest within the scientific community. As a naturally occurring product found in various plant species and also identified as a metabolite of certain pharmaceuticals, its unique chemical structure presents a compelling scaffold for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery and isolation of 5-Hydroxy-2-pyrrolidone from its natural sources, offering detailed experimental protocols, quantitative data, and insights into its potential biological significance.

Natural Occurrence and Discovery

5-Hydroxy-2-pyrrolidone has been identified in a number of plant species, highlighting its role as a secondary metabolite in the plant kingdom. Initial discoveries have traced its presence to the following key sources:

  • Pteridium aquilinum (Bracken Fern): This ubiquitous fern has been a significant source for the isolation of 5-Hydroxy-2-pyrrolidone. The compound is typically found in the young fronds of the plant.[1]

  • Buddleja species: Various species within the Buddleja genus, commonly known as butterfly bushes, have been reported to contain 5-Hydroxy-2-pyrrolidone.

  • Jatropha curcas (Physic Nut): The leaves of this plant, known for its diverse medicinal and industrial applications, have also been identified as a natural source of 5-Hydroxy-2-pyrrolidone.[2][3][4]

Beyond its botanical origins, 5-Hydroxy-2-pyrrolidone has also been identified as a metabolite of the antipsychotic drug remoxipride and the industrial solvent N-methyl-2-pyrrolidone (NMP), indicating its relevance in mammalian metabolic pathways.[5]

Experimental Protocols for Isolation and Purification

The successful isolation of 5-Hydroxy-2-pyrrolidone from its natural sources hinges on a series of carefully executed extraction and chromatographic techniques. While specific protocols may vary depending on the plant matrix, the following methodologies provide a foundational framework for its purification.

General Extraction and Fractionation Workflow

The initial step in isolating 5-Hydroxy-2-pyrrolidone from plant material involves a systematic extraction and fractionation process to separate compounds based on their polarity.

Extraction_Workflow General Extraction and Fractionation Workflow plant_material Dried and Powdered Plant Material (e.g., Pteridium aquilinum fronds) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract solvent_partitioning Solvent-Solvent Partitioning crude_extract->solvent_partitioning fractions Generation of Fractions (e.g., Hexane, Ethyl Acetate, n-Butanol, Aqueous) solvent_partitioning->fractions chromatography Column Chromatography fractions->chromatography pure_compound Isolated 5-Hydroxy-2-pyrrolidone chromatography->pure_compound

Caption: General workflow for the extraction and isolation of 5-Hydroxy-2-pyrrolidone.

Detailed Protocol for Isolation from Pteridium aquilinum

While a highly detailed, step-by-step protocol for the isolation of 5-Hydroxy-2-pyrrolidone from Pteridium aquilinum is not extensively documented in publicly available literature, a general approach can be inferred from standard phytochemical isolation procedures.

  • Plant Material Collection and Preparation: Young fronds of Pteridium aquilinum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The 5-Hydroxy-2-pyrrolidone is expected to partition into the more polar fractions, such as ethyl acetate and n-butanol.

  • Chromatographic Purification: The target fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are combined and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure 5-Hydroxy-2-pyrrolidone.

Characterization

The identity and purity of the isolated 5-Hydroxy-2-pyrrolidone are confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative data in the scientific literature regarding the yield and purity of 5-Hydroxy-2-pyrrolidone isolated from its natural sources. The majority of available studies focus on the identification and structural elucidation of the compound rather than optimizing and quantifying the extraction process. This represents a significant gap in the research and an opportunity for future investigations to establish standardized and validated methods for its quantification in various plant matrices.

Biological Activities and Signaling Pathways

The biological activities of 5-Hydroxy-2-pyrrolidone itself are not yet extensively explored. However, research into structurally related pyrrolidone and pyrrolidine derivatives has revealed a wide range of pharmacological effects, suggesting potential avenues for future investigation into the bioactivity of 5-Hydroxy-2-pyrrolidone.

Derivatives of the closely related 5-oxopyrrolidine scaffold have demonstrated notable cytotoxic effects against various cancer cell lines.[6] Furthermore, the 5-oxopyrrolidine framework has shown promise for the development of novel antimicrobial agents.[6]

At present, there is no direct evidence in the scientific literature to suggest that 5-Hydroxy-2-pyrrolidone directly modulates specific signaling pathways. However, its role as a metabolite in mammalian systems indicates its interaction with metabolic pathways. Further research is required to elucidate any potential effects on cellular signaling cascades.

The following diagram illustrates a hypothetical workflow for screening the biological activity of isolated 5-Hydroxy-2-pyrrolidone.

Bioactivity_Screening_Workflow Workflow for Biological Activity Screening start Isolated 5-Hydroxy-2-pyrrolidone in_vitro In Vitro Assays start->in_vitro anticancer Anticancer Activity (e.g., MTT assay on cancer cell lines) in_vitro->anticancer antimicrobial Antimicrobial Activity (e.g., MIC/MBC assays) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays in_vitro->enzyme in_vivo In Vivo Studies (if promising in vitro results) anticancer->in_vivo antimicrobial->in_vivo enzyme->in_vivo pathway Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) in_vivo->pathway end Identification of Bioactivity and Mechanism of Action pathway->end

Caption: A proposed workflow for investigating the biological activities of 5-Hydroxy-2-pyrrolidone.

Conclusion and Future Directions

5-Hydroxy-2-pyrrolidone stands as a natural product with untapped potential. While its presence in various plant species is established, a significant opportunity exists to develop and optimize detailed and quantitative isolation protocols. Furthermore, a thorough investigation into its biological activities and the underlying signaling pathways it may modulate is warranted. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound for the development of novel pharmaceuticals and therapies. The data and protocols presented in this guide aim to provide a solid foundation for researchers to embark on these exciting avenues of discovery.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 5-Hydroxy-1-methylpyrrolidin-2-one in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-1-methylpyrrolidin-2-one (5-HNMP) is a major metabolite of N-methyl-2-pyrrolidone (NMP), an organic solvent widely used in various industrial applications.[1] The quantification of 5-HNMP in urine is a reliable method for biological monitoring of occupational and environmental exposure to NMP.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of 5-HNMP in urine, intended for researchers, scientists, and drug development professionals. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and sensitive methods for this purpose.[4]

Principle of Analysis

The quantitative analysis of 5-HNMP in urine typically involves a multi-step process that includes sample preparation to isolate the analyte from the complex urine matrix, followed by instrumental analysis for detection and quantification.

  • Sample Preparation: Solid-Phase Extraction (SPE) is a commonly employed technique for the cleanup and concentration of 5-HNMP from urine.[2][5] This method utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. The purified analyte is then eluted for analysis.

  • Instrumental Analysis:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of 5-HNMP.[6][7] The analyte is separated from other components in the sample by liquid chromatography and then detected by a tandem mass spectrometer, which provides excellent selectivity and quantitative accuracy.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the quantification of 5-HNMP.[3] This method often requires a derivatization step to increase the volatility of the analyte before it is introduced into the GC system.[8][9]

Data Presentation

The following tables summarize the quantitative data for the analysis of 5-HNMP in urine using different analytical methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for 5-HNMP in Urine

ParameterValueReference
Linearity Range0.12 to 25 µg/mL[5][6]
Limit of Detection (LOD)120 ng/mL[5][6]
Recovery111%[5][6]
Within-day Precision2-12%[5][6]
Between-day Precision4-6%[5][6]

Table 2: Performance Characteristics of GC-MS Methods for 5-HNMP in Urine

ParameterValueReference
Limit of Detection (LOD)0.2 µg/mL[8][9]
Recovery~80%[8][9]
Intra-day Precision2-4%[8][9]
Between-day Precision4-21%[8][9]

Experimental Protocols

1. Sample Collection and Storage

  • Collection: Collect urine samples in clean, sterile containers.

  • Storage: Samples should be stored at -20°C or lower until analysis to ensure the stability of 5-HNMP.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need to be optimized based on the specific SPE cartridge and equipment used.

  • Materials:

    • SPE cartridges (e.g., Isolute ENV+, Oasis HLB, or C8)[5][6][8]

    • Urine sample

    • Deionized water

    • Methanol

    • Elution solvent (e.g., ethyl acetate-methanol mixture)[8]

    • SPE manifold

    • Collection tubes

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

    • Sample Loading: Load 1-2 mL of the urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the 5-HNMP from the cartridge with 2-4 mL of the elution solvent into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS) for analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 5-HNMP from other components.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the appropriate precursor to product ion transitions for 5-HNMP and any internal standards used.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • After the elution and evaporation steps in the SPE protocol, add a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[8][9]

    • Heat the mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 1 hour) to complete the derivatization.[8][9]

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature program that provides good separation of the derivatized 5-HNMP.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

Mandatory Visualization

metabolic_pathway NMP N-methyl-2-pyrrolidone (NMP) HNMP This compound (5-HNMP) NMP->HNMP Metabolism

Caption: Metabolic pathway of NMP to 5-HNMP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample Collection spe Solid-Phase Extraction (SPE) urine_sample->spe elution Elution and Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms gc_ms GC-MS Analysis (with Derivatization) reconstitution->gc_ms quantification Quantification lc_msms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for quantitative analysis.

References

Application Note: Quantification of 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) is a primary metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[1] Due to the embryotoxic and teratogenic properties of NMP, monitoring 5-HNMP levels in biological samples such as plasma and urine is crucial for toxicological assessment and occupational exposure monitoring.[1] This document provides a detailed protocol for the quantification of 5-HNMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]

Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP)

NMP is metabolized in the body primarily through hydroxylation to form 5-HNMP. Further metabolism can lead to the formation of N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[1]

NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-Methylsuccinimide (MSI) HNMP->MSI HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Metabolic pathway of NMP.

Experimental Protocols

This section details the materials, reagents, and procedures for sample preparation, LC-MS/MS analysis, and data acquisition.

Materials and Reagents
  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (analytical grade)

  • Standards: Analytical reference standard for 5-HNMP and a suitable internal standard (IS), such as deuterated 5-HNMP (5-HNMP-d4).

  • Biological Matrix: Blank human plasma or urine.

Sample Preparation

Two common methods for sample preparation are Protein Precipitation for plasma samples and Solid-Phase Extraction (SPE) for both plasma and urine, which offers cleaner extracts.

Protocol 1: Protein Precipitation (for Plasma)

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add the internal standard solution.

  • To precipitate proteins, add 300 µL of ice-cold methanol to each tube.[2]

  • Vortex mix each tube vigorously for 1 minute.[2]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma and Urine)

  • Conditioning: Condition an Isolute ENV+ SPE column with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (plasma or urine, potentially diluted) onto the SPE column.

  • Washing: Wash the column with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Conditions
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 - 150 °C
Desolvation Temperature 400 - 500 °C
MRM Transitions Precursor Ion (Q1) -> Product Ion (Q3)
5-HNMP To be optimized based on instrument
Internal Standard To be optimized based on instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for 5-HNMP quantification from various studies.

Table 1: Method Validation Parameters for 5-HNMP in Plasma

ParameterReported ValueReference
Linearity Range 0.12 - 25 µg/mL[3]
Recovery 99%[3]
Within-day Precision 1 - 4%[3]
Between-day Precision 5%[3]
Limit of Detection (LOD) 4 ng/mL[3]

Table 2: Method Validation Parameters for 5-HNMP in Urine

ParameterReported ValueReference
Linearity Range 0.12 - 25 µg/mL[3]
Recovery 111%[3]
Within-day Precision 2 - 12%[3]
Between-day Precision 4 - 6%[3]
Limit of Detection (LOD) 120 ng/mL[3]

Table 3: Method Validation Parameters for 5-HNMP in Water

ParameterReported ValueReference
Linearity Range 0.1 - 10 ng/mL[4]
Recovery 101 - 109%[4]
Precision (RSD) 1.69 - 7.34%[4]
Limit of Quantification (LOQ) 0.1 ng/mL[4]

Experimental Workflow Visualization

The overall analytical process follows a structured workflow from sample receipt to final data reporting.[2]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (Plasma/Urine) Spike Spike Internal Standard Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Bioanalytical workflow for 5-HNMP quantification.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a selective, sensitive, and reliable method for quantifying 5-HNMP in biological matrices. The choice between protein precipitation and solid-phase extraction for sample preparation allows for flexibility depending on the required sample cleanliness and throughput. This method has been demonstrated to meet the rigorous validation criteria required for bioanalytical assays and can be effectively applied to toxicological assessments, occupational health monitoring, and pharmacokinetic studies.

References

Application Notes and Protocols: Pyrrolidinone Derivatives as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyrrolidinone and its derivatives as highly effective organocatalysts in asymmetric synthesis. The focus is on their application in key carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex molecular architectures, particularly in the field of drug discovery and development.[1][2][3][4][5] The pyrrolidine scaffold, a privileged structural motif in many biologically active compounds, is also a cornerstone of modern organocatalysis, offering a versatile and powerful tool for stereocontrolled transformations.[1][2][5][6]

Application in Asymmetric Michael Addition

Pyrrolidinone-based organocatalysts have demonstrated exceptional efficacy in promoting the asymmetric Michael addition of carbonyl compounds to nitroolefins, yielding synthetically valuable γ-nitrocarbonyl compounds with high diastereo- and enantioselectivity.[7] These catalysts typically operate through an enamine-based activation mechanism.

A variety of novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient, often providing quantitative yields and excellent stereoselectivity in the Michael addition of both aldehydes and ketones to nitroolefins.[8] The combination of a pyrrolidine moiety with other functional groups, such as a thiourea, can create a bifunctional catalyst capable of activating both the nucleophile and the electrophile, leading to high catalytic efficiency.[9]

Quantitative Data Summary: Asymmetric Michael Addition
CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)dree (%)Reference
(S)-N-(pyrrolidin-2-ylmethyl)picolinamideCyclohexanoneβ-nitrostyreneTolueneRTup to 81>99:1>99[7]
Pyrrolidine-thiourea derivativeCyclohexanonevarious nitroolefinsNot SpecifiedNot Specifiedhighhighhigh[9]
Chiral (S)-pyrrolidine-based sulfonamidePropanaltrans-β-nitrostyreneCH2Cl2RT9495:599Not Specified
Bifunctional pyrrolidine-based catalystvarious aldehydesvarious nitroolefinsNot SpecifiedNot Specifiedalmost quantitativeup to 98:2up to 97[8]
Bifunctional pyrrolidine-based catalystvarious ketonesvarious nitroolefinsNot SpecifiedNot Specifiedalmost quantitativeup to 98:2up to 99[8]
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-nitrostyrene

This protocol is a general representation based on common practices in the field.

Materials:

  • Pyrrolidine-based organocatalyst (e.g., (S)-N-(pyrrolidin-2-ylmethyl)picolinamide) (10 mol%)

  • Cyclohexanone (2 mmol)

  • β-nitrostyrene (1 mmol)

  • Toluene (2 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the pyrrolidine-based organocatalyst (10 mol%).

  • Add toluene (2 mL) to dissolve the catalyst.

  • Add cyclohexanone (2 mmol) to the solution.

  • Stir the mixture for 10 minutes at room temperature.

  • Add β-nitrostyrene (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired γ-nitrocarbonyl compound.

  • Characterize the product using NMR spectroscopy and determine the diastereomeric ratio.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Reaction Mechanism: Enamine Catalysis in Michael Addition

The catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Michael_Addition_Mechanism Mechanism of Asymmetric Michael Addition cluster_0 Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product Michael Adduct Iminium->Product + H2O Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst - Product Water H2O Regen_Catalyst->Catalyst

Caption: Catalytic cycle of the asymmetric Michael addition.

Application in Asymmetric Aldol Reaction

Pyrrolidinone derivatives, particularly those derived from proline, are highly effective organocatalysts for direct asymmetric aldol reactions.[1][3] These catalysts facilitate the reaction between a ketone and an aldehyde to produce β-hydroxy carbonyl compounds with high enantioselectivity. The development of bifunctional organocatalysts, incorporating moieties capable of hydrogen bonding, has further enhanced the efficiency and stereocontrol of these reactions.[10][11]

The pioneering work on proline-catalyzed intermolecular aldol reactions opened the door to a vast field of organocatalysis.[1][3] Since then, numerous modified pyrrolidine-based catalysts have been developed to overcome the limitations of proline, such as its low solubility in organic solvents.[12] For instance, a pyrrolidine-oxadiazolone conjugate has been shown to be an excellent organocatalyst for asymmetric aldol condensations, providing high stereoselectivities at room temperature.[10][11]

Quantitative Data Summary: Asymmetric Aldol Reaction
CatalystKetoneAldehydeSolventTemp (°C)Yield (%)dree (%)Reference
L-ProlineAcetonep-NitrobenzaldehydeDMSORT68-76[1]
Diarylprolinol silyl etherPropanalp-NitrobenzaldehydeNot SpecifiedNot Specifiedhighhighhigh[1]
Pyrrolidine-oxadiazolone conjugateCyclohexanone4-NitrobenzaldehydeCH2Cl2RT9597:3>99.9[10][11]
Prolinamide derivativeAcetoneIsatinAcetone-35up to 99-up to 80[1]
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is a general representation based on common practices in the field.

Materials:

  • Pyrrolidine-based organocatalyst (e.g., pyrrolidine-oxadiazolone conjugate) (10 mol%)

  • Cyclohexanone (2 mmol)

  • 4-Nitrobenzaldehyde (1 mmol)

  • Dichloromethane (CH2Cl2) (2 mL)

  • Anhydrous sodium sulfate

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the pyrrolidine-based organocatalyst (10 mol%) and 4-nitrobenzaldehyde (1 mmol).

  • Add dichloromethane (2 mL) and stir to dissolve.

  • Add cyclohexanone (2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the corresponding aldol product.

  • Characterize the product by NMR spectroscopy to determine the diastereomeric ratio.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow: Asymmetric Aldol Reaction

The general workflow for carrying out an asymmetric aldol reaction using a pyrrolidinone-based organocatalyst is depicted below.

Aldol_Workflow Experimental Workflow for Asymmetric Aldol Reaction cluster_workflow Workflow Start Start Step1 Dissolve catalyst and aldehyde in solvent Start->Step1 Step2 Add ketone to the reaction mixture Step1->Step2 Step3 Stir at specified temperature and monitor by TLC Step2->Step3 Step4 Reaction work-up (Quenching, Extraction, Drying) Step3->Step4 Step5 Purification by column chromatography Step4->Step5 Step6 Characterization (NMR, HPLC) Step5->Step6 End End Step6->End

Caption: General workflow for an asymmetric aldol reaction.

Role in Drug Development

The pyrrolidine scaffold is a key structural motif in a multitude of pharmaceuticals.[2][5][13] The ability of pyrrolidinone-based organocatalysts to generate chiral molecules with high stereocontrol is therefore of immense importance to the pharmaceutical industry. These catalysts provide efficient synthetic routes to chiral building blocks and active pharmaceutical ingredients (APIs).[4] The development of novel therapeutics, including treatments for type 2 diabetes and HIV, has relied on the asymmetric synthesis of complex molecules containing the pyrrolidine ring.[14] The versatility and efficacy of these organocatalysts continue to drive innovation in drug discovery and process development.[4]

References

Application Notes and Protocols: 5-Hydroxy-1-methylpyrrolidin-2-one as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methylpyrrolidin-2-one is a versatile chiral building block valuable in asymmetric synthesis. Its structure, featuring a lactam ring, a stereocenter at the 5-position, and a hydroxyl group, offers multiple points for chemical modification. This synthon serves as a key precursor for a variety of more complex chiral molecules, particularly in the development of novel pharmaceuticals. The pyrrolidine scaffold is a common motif in numerous biologically active compounds, and the inherent chirality of this compound allows for the stereocontrolled synthesis of these targets.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral synthon in organic synthesis and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is provided below.[1]

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
IUPAC Name 5-(hydroxymethyl)-1-methylpyrrolidin-2-one
CAS Number 89531-41-9
Appearance Not specified, likely a solid or oil
Solubility Soluble in polar organic solvents

Applications in Asymmetric Synthesis and Drug Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Chiral pyrrolidinones, such as derivatives of this compound, are instrumental in the synthesis of enantiomerically pure drugs, where specific stereoisomers are responsible for the desired pharmacological activity.

Key Application Areas:

  • Synthesis of Bioactive Alkaloids: The pyrrolidine ring is the core structure of many alkaloids with diverse biological activities. This compound can serve as a starting material for the synthesis of complex alkaloid analogs.

  • Development of Enzyme Inhibitors: The stereospecific arrangement of substituents on the pyrrolidine ring is crucial for effective binding to enzyme active sites. This makes chiral pyrrolidinones valuable in the design of potent and selective enzyme inhibitors.

  • Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in various asymmetric transformations, facilitating the synthesis of other chiral molecules with high enantioselectivity.

  • Precursors for Novel Drug Candidates: The functional groups of this compound allow for a variety of chemical transformations, enabling the generation of libraries of novel compounds for drug screening and lead optimization.

Experimental Protocols

The following are representative protocols for the synthesis and modification of chiral pyrrolidinones, adapted from literature procedures for related compounds. These protocols can serve as a starting point for the development of specific synthetic routes using this compound.

Protocol 1: General Procedure for the Synthesis of Substituted Pyrrolidinones via Michael Addition

This protocol describes a general method for the synthesis of polyfunctional 2-pyrrolidinone derivatives through a Michael addition of primary amines to a suitable acrylate precursor, followed by cyclization.

Materials:

  • Methyl 2-(carboethoxyhydroxymethyl)acrylate (or similar Michael acceptor)

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., Dichloromethane - CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the methyl 2-(carboethoxyhydroxymethyl)acrylate (1 equivalent) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Add the primary amine (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polyfunctional 2-pyrrolidinone.

Protocol 2: Diastereoselective Synthesis of Highly Substituted Pyrrolidines

This protocol outlines a one-pot asymmetric multi-component reaction to produce highly substituted pyrrolidine derivatives with a high degree of diastereoselectivity.[2]

Materials:

  • Optically active phenyldihydrofuran (1.2 equivalents)

  • N-tosyl imino ester (1 equivalent)

  • Allyltrimethylsilane (3 equivalents)

  • Titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂, 1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of optically active phenyldihydrofuran and N-tosyl imino ester in CH₂Cl₂ at -78 °C, add TiCl₄ solution dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the highly substituted pyrrolidine derivative.[2]

Quantitative Data

The following table summarizes representative yields and diastereoselectivities achieved in the synthesis of substituted pyrrolidines, demonstrating the potential for high stereochemical control in these reactions. While not all examples start directly from this compound, they illustrate the stereochemical outcomes achievable with related chiral pyrrolidine precursors.

EntryReactantsProductYield (%)Diastereomeric Ratio (d.r.)Reference
1Phenyl dihydrofuran, N-tosyl imino ester, AllyltrimethylsilaneTrisubstituted Pyrrolidine72>99:1[2]
2Phenyl dihydrofuran, N-tosyl imino ester, (Z)-CrotyltrimethylsilaneTetrasubstituted Pyrrolidine75>99:1[2]
3Phenyl dihydrofuran, N-tosyl imino ester, MethallyltrimethylsilaneTrisubstituted Pyrrolidine70>99:1[2]

Visualizations

Logical Relationships in Chiral Synthon Utilization

Chiral_Synthon_Logic A Chiral Pool (e.g., Pyroglutamic Acid) B Synthesis of This compound A->B C This compound (Chiral Synthon) B->C D Functional Group Interconversion C->D E Stereoselective Alkylation/Acylation C->E F Ring Modification/ Opening C->F G Complex Chiral Molecules D->G E->G F->G H Pharmaceutical Active Ingredients G->H

Caption: Logical workflow for the utilization of this compound.

Experimental Workflow for Diastereoselective Pyrrolidine Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine chiral precursor and imino ester in CH2Cl2 B 2. Cool to -78 °C A->B C 3. Add Lewis Acid (e.g., TiCl4) B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Add Nucleophile (e.g., Allyltrimethylsilane) D->E F 6. Warm to room temperature and stir for 1 hour E->F G 7. Quench with NaHCO3 (aq) F->G H 8. Extract with CH2Cl2 G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Step-by-step workflow for a diastereoselective multi-component reaction.

References

Application Notes and Protocols for Monitoring N-methylpyrrolidone (NMP) Exposure via its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent that is readily absorbed through inhalation and dermal contact.[1] Due to its potential reproductive toxicity, monitoring occupational and environmental exposure to NMP is crucial.[2] Biomonitoring of NMP exposure is preferably conducted by measuring its metabolites in biological samples, as this provides a more accurate assessment of the internal dose than atmospheric monitoring. The major metabolites of NMP in humans are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[1] This document provides detailed application notes and protocols for the monitoring of NMP exposure through the quantification of these metabolites in urine and plasma.

Metabolic Pathway of N-methylpyrrolidone (NMP)

NMP is metabolized in the body through a series of oxidation steps. The primary pathway involves the hydroxylation of the pyrrolidone ring to form 5-HNMP, which is the major metabolite.[1] This is followed by further oxidation to MSI and then hydroxylation to 2-HMSI.[1] These metabolites are then excreted in the urine.[3]

NMP_Metabolism NMP N-methylpyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation Urine Urinary Excretion HNMP->Urine HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation MSI->Urine HMSI->Urine

Caption: Metabolic pathway of N-methylpyrrolidone (NMP).

Quantitative Data Summary

The following tables summarize quantitative data from human exposure studies, providing a reference for expected metabolite concentrations following NMP exposure.

Table 1: Mean Plasma and Urine Concentrations of 5-HNMP after 8-hour Inhalation Exposure to NMP [4]

NMP Exposure Concentration (mg/m³)Mean Plasma 5-HNMP (µmol/L)Mean Urine 5-HNMP (mmol/mol creatinine)
108.017.7
2519.657.3
5044.4117.3

Table 2: Maximal Plasma and Urine Concentrations of NMP Metabolites after 6-hour Dermal Exposure to 300 mg NMP [5]

AnalyteMaximal Plasma Concentration (µmol/L)Maximal Urine Concentration (µmol/L)
5-HNMP8.1 - 10360 - 420
2-HMSI4.5 - 5.482 - 110

Table 3: Urinary Excretion and Half-lives of NMP and its Metabolites after Oral Administration of 100 mg NMP [3]

CompoundMean Excreted Fraction (%)Approximate Half-life in Urine (hours)
NMP0.8-
5-HNMP444
MSI0.48
2-HMSI2017

Experimental Protocols

This section provides detailed protocols for the analysis of NMP metabolites in biological samples. The workflow generally involves sample collection, preparation (including extraction and derivatization for GC-MS), and instrumental analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Collection Sample Collection (Urine or Plasma) InternalStandard Addition of Internal Standard Collection->InternalStandard Extraction Solid-Phase Extraction (SPE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Extraction->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Quantification GCMS->Data LCMS->Data

Caption: General experimental workflow for NMP metabolite analysis.

Protocol 1: Analysis of NMP Metabolites in Urine by GC-MS

This protocol describes the quantification of 5-HNMP, MSI, and 2-HMSI in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following solid-phase extraction and derivatization.

1. Materials and Reagents

  • Standards: NMP, 5-HNMP, MSI, 2-HMSI, and their corresponding deuterium-labeled internal standards (e.g., NMP-d9).

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate, Pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solid-Phase Extraction (SPE) Cartridges: C8 or equivalent polymeric cartridges.

  • Other: Human urine (drug-free for calibration standards), volumetric flasks, pipettes, centrifuge tubes, GC-MS system.

2. Sample Preparation

  • Urine Sample Collection: Collect urine samples in polypropylene containers and store at -20°C until analysis.

  • Internal Standard Spiking: Thaw urine samples at room temperature. To 1 mL of urine, add the internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water to remove interferences.

    • Elution: Elute the metabolites with 2 mL of a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8850 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each analyte and internal standard.

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the prepared calibration standards.

  • Determine the concentration of the metabolites in the unknown samples by using the regression equation from the calibration curve.

Protocol 2: Analysis of NMP Metabolites in Plasma and Urine by LC-MS/MS

This protocol outlines the direct determination of NMP, 5-HNMP, MSI, and 2-HMSI in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

1. Materials and Reagents

  • Standards: NMP, 5-HNMP, MSI, 2-HMSI, and their corresponding deuterium-labeled internal standards.[7]

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium formate, Deionized water.

  • Other: Human plasma or urine (drug-free for calibration standards), volumetric flasks, pipettes, centrifuge tubes, LC-MS/MS system.

2. Sample Preparation

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Collect urine samples in polypropylene containers. Store all samples at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw plasma or urine samples at room temperature. To a specific volume of the sample (e.g., 100 µL), add the internal standard solution.

  • Protein Precipitation (for plasma samples):

    • Add 3 volumes of cold acetonitrile to the plasma sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Dilution (for urine samples):

    • Dilute the urine sample (e.g., 10-fold) with deionized water or the initial mobile phase.[6]

  • Filtration: Filter the prepared sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A C18 or C30 reversed-phase column is suitable.[6][7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or an ammonium formate buffer.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, which is gradually increased to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) is recommended.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

4. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the prepared calibration standards.

  • Calculate the concentration of the metabolites in the unknown samples using the linear regression equation derived from the calibration curve.

Conclusion

The protocols described in this document provide robust and reliable methods for the biomonitoring of NMP exposure by quantifying its major metabolites in urine and plasma. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper implementation of these methods will enable researchers and occupational health professionals to accurately assess NMP exposure and mitigate potential health risks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Hydroxy-1-methylpyrrolidin-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reducing N-methylsuccinimide with sodium borohydride.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the molar ratio of sodium borohydride to N-methylsuccinimide is sufficient. A common starting point is a 1.2 to 2-fold excess of NaBH4. - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Increase the reaction temperature. While the reaction is often performed at room temperature or below, gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can lead to side reactions.
Decomposition of sodium borohydride.- Use a fresh, high-quality source of sodium borohydride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the reagent. - Use anhydrous solvents. Protic solvents like methanol and ethanol can react with NaBH4, reducing its efficacy.[1]
Sub-optimal solvent.- While protic solvents like methanol and ethanol are commonly used, consider using a co-solvent system or an alternative solvent. For instance, a mixture of methanol and a less reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective. N-methylpyrrolidone (NMP) has also been noted to enhance the reactivity of NaBH4 in some reductions.[2]
Presence of Multiple Spots on TLC After Reaction Formation of byproducts.- Unreacted Starting Material: If a spot corresponding to N-methylsuccinimide remains, the reaction is incomplete. Refer to the "Low or No Product Yield" section. - Over-reduction Products: While less common with NaBH4, over-reduction to the corresponding diol is a possibility, especially with prolonged reaction times or excessive heating. Reduce the reaction time or temperature. - Ring-Opened Products: Amides can be susceptible to hydrolysis under certain conditions, although this is less likely with NaBH4. Ensure the work-up procedure is not overly acidic or basic for extended periods.
Impurities in starting materials.- Ensure the purity of the N-methylsuccinimide starting material.
Difficulty in Product Isolation and Purification Product is highly soluble in the aqueous phase during work-up.- The hydroxyl group on the product can increase its water solubility. Perform multiple extractions (3-5 times) with an appropriate organic solvent like ethyl acetate or dichloromethane. - Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product (salting out).
Co-elution of product and impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing the polarity may be necessary to achieve good separation. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.
Reaction is Vigorously Bubbling or Uncontrolled Reaction of sodium borohydride with a protic solvent.- Add the sodium borohydride portion-wise to the reaction mixture, especially when using protic solvents like methanol, to control the rate of hydrogen gas evolution.[1] - Perform the addition of NaBH4 at a lower temperature (e.g., 0°C) to moderate the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound with a good yield?

A1: The most frequently cited method is the reduction of N-methylsuccinimide using a hydride reducing agent, with sodium borohydride (NaBH4) being a common and selective choice. This method is generally favored due to the availability of the starting material and the relatively mild reaction conditions.

Q2: How does the choice of solvent affect the yield of the reaction?

A2: The solvent plays a crucial role in the reduction of N-methylsuccinimide with NaBH4. Protic solvents like methanol and ethanol are often used as they can protonate the intermediate alkoxide. However, they can also react with NaBH4, leading to its decomposition and a potential decrease in yield.[1] Aprotic solvents like THF or DCM can be used, sometimes in combination with a protic solvent, to moderate the reactivity and improve the stability of the reducing agent. The choice of solvent can also influence the reaction rate and selectivity.

Q3: What is the optimal temperature for the reduction of N-methylsuccinimide with NaBH4?

A3: The optimal temperature can vary depending on the solvent and the desired reaction time. The reaction is often initiated at a low temperature (0°C) to control the initial exothermic reaction and the rate of hydrogen evolution, especially in protic solvents. It is then typically allowed to warm to room temperature.[3] In some cases, gentle heating may be required to ensure the reaction goes to completion, but this should be done cautiously to avoid the formation of byproducts.

Q4: What are the potential byproducts in this synthesis, and how can they be minimized?

A4: Potential byproducts include unreacted starting material, over-reduced products (though less likely with NaBH4), and potentially ring-opened products if harsh conditions are used during work-up. To minimize byproducts, it is important to:

  • Monitor the reaction by TLC to ensure full consumption of the starting material.

  • Avoid excessive heating and prolonged reaction times.

  • Use a mild aqueous work-up, for example, with a saturated solution of ammonium chloride.

Q5: What is a suitable method for purifying the final product?

A5: After an aqueous work-up and extraction, the crude product is often purified by column chromatography on silica gel. The polarity of the eluent should be optimized to achieve good separation from any remaining starting material and byproducts. A common eluent system is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

Experimental Protocols

Key Experiment: Reduction of N-methylsuccinimide with Sodium Borohydride

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • N-methylsuccinimide

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate and hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N-methylsuccinimide (1 equivalent) in a mixture of anhydrous methanol and anhydrous dichloromethane (a common ratio is 1:1 or as needed for solubility).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 to 2 equivalents) to the cooled solution in small portions over 15-30 minutes. The portion-wise addition helps to control the initial exotherm and hydrogen evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The presented yields are illustrative and will vary based on specific experimental conditions.

Table 1: Effect of Molar Ratio of NaBH4 on Product Yield

Molar Ratio (NaBH4 : N-methylsuccinimide)Expected Yield (%)Observations
1:150-60Incomplete conversion of starting material is likely.
1.5:170-85Generally a good balance between yield and reagent usage.
2:1>85Higher yields can be achieved, but with diminishing returns and increased cost.
>2:1>85May not significantly increase the yield further and can complicate the work-up.

Table 2: Effect of Temperature on Product Yield

Temperature (°C)Expected Yield (%)Observations
060-75Slower reaction rate, may require longer reaction times.
Room Temperature (~25)75-90A good balance between reaction rate and selectivity.
40-5070-85Can increase the reaction rate but may also lead to the formation of byproducts and decomposition of NaBH4, potentially lowering the overall yield.

Table 3: Effect of Solvent on Product Yield

Solvent SystemExpected Yield (%)Observations
Methanol70-85Good solvent for the reactants, but can react with NaBH4.
Ethanol65-80Similar to methanol, but may have a slightly slower reaction rate.
Methanol/DCM (1:1)80-90The co-solvent can improve the stability of NaBH4 while maintaining good solubility.
THF60-75Slower reaction rate compared to protic solvents.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve N-methylsuccinimide in Solvent cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed? incomplete_reaction Check for Incomplete Reaction (TLC) start->incomplete_reaction Yes purification_issue Difficulty in Purification? start->purification_issue No, yield is good but purification is difficult reagent_issue Consider Reagent Decomposition incomplete_reaction->reagent_issue No, Starting Material Consumed increase_time Increase Reaction Time incomplete_reaction->increase_time Starting Material Remains increase_temp Increase Temperature incomplete_reaction->increase_temp Starting Material Remains increase_nabh4 Increase NaBH4 Molar Ratio incomplete_reaction->increase_nabh4 Starting Material Remains fresh_reagent Use Fresh NaBH4 reagent_issue->fresh_reagent Yes inert_atmosphere Use Inert Atmosphere reagent_issue->inert_atmosphere Yes multiple_extractions Perform Multiple Extractions purification_issue->multiple_extractions Yes optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes

Caption: Troubleshooting logic for improving the yield of this compound.

References

troubleshooting low recovery in solid-phase extraction of 5-HNMP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low recovery issues during the solid-phase extraction (SPE) of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).

Part 1: Troubleshooting Guide

This section is designed to systematically diagnose and resolve common problems leading to poor analyte recovery.

Q1: My recovery of 5-HNMP is significantly lower than expected. Where should I begin troubleshooting?

A: The most critical first step is to determine at which stage of the SPE process the analyte is being lost.[1] This is accomplished by performing a fraction collection study. You will collect the liquid from each step of the process—sample loading, washing, and elution—and analyze each fraction for the presence of 5-HNMP.[1][2] This diagnostic experiment will pinpoint the source of the loss and guide your next steps.

cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process & Fraction Collection Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Collect_Load Collect 'Load' Fraction Load->Collect_Load Wash 4. Wash Sorbent Collect_Load->Wash Collect_Wash Collect 'Wash' Fraction Wash->Collect_Wash Elute 5. Elute Analyte Collect_Wash->Elute Collect_Elute Collect 'Elute' Fraction Elute->Collect_Elute Analyze 6. Analyze All Fractions (LC-MS/MS or GC-MS) Collect_Elute->Analyze

Caption: Workflow for a fraction collection experiment to diagnose 5-HNMP loss.

Q2: My analysis shows that most of the 5-HNMP is in the "Load" fraction. What does this mean and how can I fix it?

A: Finding your analyte in the initial sample effluent (the "Load" fraction) indicates that it failed to bind to the SPE sorbent.[1] This is a retention problem. The primary causes and their corresponding solutions are outlined below.

Potential CauseRecommended Solution
Incorrect Sorbent Choice The sorbent's polarity may not be appropriate for 5-HNMP.[3] For reversed-phase SPE (e.g., C8 or C18), ensure the sample matrix is primarily aqueous.[4] Consider polymeric sorbents like Isolute ENV+ which are also used for 5-HNMP.[5]
Improper Sorbent Conditioning The sorbent must be properly wetted (conditioned and equilibrated) to activate the functional groups for binding.[6][7] Ensure you are using the correct solvents (e.g., methanol followed by water) and that the sorbent bed does not dry out before sample loading.[3][4]
Sample Solvent Too Strong If the sample is dissolved in a solvent with a high percentage of organic content, it can prevent the analyte from binding to a reversed-phase sorbent.[1] Dilute the sample with water or a weaker aqueous buffer to ensure the analyte can partition onto the stationary phase.[8]
Incorrect Sample pH The pH of the sample can affect the ionization state of 5-HNMP. For retention on reversed-phase media, the analyte should ideally be in its neutral, non-ionized form.[6][9] Adjust the sample pH to maximize retention.[10]
High Flow Rate Loading the sample too quickly does not allow sufficient contact time for the analyte to bind to the sorbent.[3][6] Reduce the sample loading flow rate to approximately 1-2 mL/min.[3]
Sorbent Overload The amount of analyte or total sample mass exceeds the binding capacity of the SPE cartridge.[1][2] Use a larger SPE cartridge with more sorbent mass or dilute the sample.[2][8]

Q3: The 5-HNMP is being lost during the "Wash" step. What should I do?

A: If the analyte is found in the "Wash" fraction, it means the washing solvent is too strong and is prematurely eluting the 5-HNMP along with the interferences.[1][9] The goal of the wash step is to remove matrix components that are less strongly retained than your analyte.

Potential CauseRecommended Solution
Wash Solvent Too Strong The organic content of the wash solvent is too high, disrupting the interaction between 5-HNMP and the sorbent.[3][9] Decrease the percentage of organic solvent in your wash solution.[9] For example, if using 20% methanol, try 5% or 10% methanol in water.
Incorrect Wash Solvent pH A change in pH during the wash step could alter the ionization of 5-HNMP, reducing its retention.[1] Ensure the pH of the wash solvent is similar to the pH of the sample loading solution to maintain the desired analyte-sorbent interaction.[4]

Q4: I've confirmed the 5-HNMP is retained on the column after loading and washing, but my final recovery is still poor. What are the likely issues?

A: This situation points to a problem with the elution step, where the goal is to disrupt the analyte-sorbent interaction to recover the analyte.[11] The issue is either incomplete elution or on-column degradation.

Start Low Recovery from Eluate Decision1 Is Elution Solvent Strong Enough? Start->Decision1 Action1 Increase % Organic Solvent or Switch to a Stronger Solvent (e.g., ACN, Methanol) Decision1->Action1 No Decision2 Is Elution Volume Sufficient? Decision1->Decision2 Yes Action1->Decision2 Action2 Increase Elution Volume. Apply in multiple smaller aliquots. Decision2->Action2 No Decision3 Is Elution pH Optimal? Decision2->Decision3 Yes Action2->Decision3 Action3 Adjust pH to disrupt ion-exchange interactions (if applicable). Decision3->Action3 No Check_Degradation Consider Analyte Degradation or Irreversible Binding Decision3->Check_Degradation Yes Action3->Check_Degradation Action4 Use fresh samples/solvents. Minimize processing time. Consider a different sorbent. Check_Degradation->Action4 End Optimized Recovery Action4->End

Caption: Decision tree for troubleshooting poor elution of 5-HNMP.

Potential CauseRecommended Solution
Elution Solvent Too Weak The chosen solvent is not strong enough to break the interaction between 5-HNMP and the sorbent.[6][11] Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[3][11] An eluent of ethyl acetate-methanol (80:20) has been reported for use with a C8 column.[5]
Insufficient Elution Volume The volume of solvent passed through the cartridge is not enough to elute all the bound analyte.[3][12] Increase the elution volume in increments.[3] Applying the elution solvent in two or three smaller portions can also improve recovery compared to one large volume.[8][10]
Incorrect Elution pH If secondary (e.g., ion-exchange) interactions are contributing to retention, the pH of the elution solvent may need to be adjusted to neutralize the analyte or sorbent functional groups.[3][9]
Analyte Degradation/Stability 5-HNMP's parent compound, NMP, can be unstable in solution at room temperature.[13] It is possible that 5-HNMP degrades while on the SPE column, especially during long drying steps or extended processing times.[12] Minimize extraction time and ensure samples are handled under appropriate temperature conditions.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical SPE recovery rate for 5-HNMP?

A: Published methods demonstrate that high recovery is achievable. For example, one LC-MS/MS method reported an extraction recovery of approximately 80% for 5-HNMP from biological samples.[5] This can serve as a benchmark for your method development.

MethodMatrixAverage RecoveryReference
LC-MS/MSBiological Fluids~80%[5]

Q2: Which type of SPE sorbent is recommended for 5-HNMP extraction?

A: Based on its structure, 5-HNMP is a relatively polar molecule. The choice of sorbent depends on the overall strategy. Common choices include:

  • Reversed-Phase (e.g., C8, C18): These are suitable for extracting 5-HNMP from aqueous samples like urine or plasma.[5]

  • Polymeric Reversed-Phase (e.g., Isolute ENV+): These often have higher binding capacity and are stable across a wider pH range, making them robust choices for complex biological matrices.[5][7]

Q3: Could the stability of 5-HNMP in the biological sample affect my results?

A: Yes. The stability of the parent compound NMP is known to be temperature-dependent, with significant degradation occurring at room temperature over several hours.[13] It is crucial to consider the stability of 5-HNMP in your specific matrix (e.g., urine, plasma) under your collection and storage conditions. To minimize potential degradation, samples should be processed promptly or stored at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term).[13][14]

Part 3: Experimental Protocols

Protocol 1: Diagnostic Fraction Collection Experiment

This protocol details the steps to identify where analyte loss occurs.

  • Prepare SPE Cartridge:

    • Condition: Pass one column volume of methanol through the cartridge.

    • Equilibrate: Pass one column volume of reagent water (or a buffer matching your sample's pH) through the cartridge. Do not let the sorbent go dry.[3]

  • Load Sample & Collect Fraction 1:

    • Load your pre-treated sample onto the cartridge at a controlled flow rate (e.g., 1-2 mL/min).

    • Collect all the liquid that passes through into a clean, labeled collection tube. This is the "Load" fraction .

  • Wash Sorbent & Collect Fraction 2:

    • Pass your wash solvent (e.g., 5% methanol in water) through the cartridge.

    • Collect all the wash solvent into a second labeled tube. This is the "Wash" fraction .

  • Elute Analyte & Collect Fraction 3:

    • Pass your elution solvent (e.g., 90% methanol in water) through the cartridge.

    • Collect the eluate into a third labeled tube. This is the "Elute" fraction .

  • Analysis:

    • Analyze all three fractions using your established analytical method (e.g., LC-MS/MS) to quantify the amount of 5-HNMP in each.

    • The results will show whether the analyte failed to bind (in "Load"), was washed off prematurely (in "Wash"), or failed to elute (absent from all fractions or low in "Elute").[1]

Protocol 2: General SPE Method for 5-HNMP from Biological Fluids

This protocol is adapted from published methods and serves as a starting point for optimization.[5]

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples.

    • Centrifuge to remove any particulates.[8]

    • Add an internal standard (e.g., deuterated 5-HNMP) to the sample.[5]

    • Adjust pH if necessary to optimize retention.[8]

  • SPE Cartridge Preparation (e.g., Isolute ENV+ or C8):

    • Condition: Pass 1 mL of methanol through the column.

    • Equilibrate: Pass 1 mL of reagent water through the column.[5]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE column.

  • Washing:

    • Wash the column with 1 mL of reagent water to remove polar interferences.[5]

  • Elution:

    • Elute the analytes with 1 mL of a suitable organic solvent like methanol or acetonitrile.[5]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in the mobile phase used for your analytical method (e.g., LC-MS/MS analysis).[5]

References

Technical Support Center: Resolving Enantiomers of Chiral Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of chiral pyrrolidinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of chiral pyrrolidinone derivatives?

A1: The most common and effective methods for resolving chiral pyrrolidinone compounds are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques utilize chiral stationary phases (CSPs) to separate enantiomers.[1] SFC is often preferred for its faster analysis times and reduced solvent consumption.[1]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic pyrrolidinone with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[2][3][4]

  • Enzymatic Resolution: This method uses enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5][6][7]

Q2: How do I choose the best resolution method for my specific pyrrolidinone compound?

A2: The selection of an appropriate chiral separation method depends on several factors, including the scale of the separation, the desired level of enantiomeric purity, and the available instrumentation.[2] A logical approach to selecting a method is outlined in the decision-making workflow below.

G start Start: Racemic Pyrrolidinone scale What is the required scale? start->scale analytical Analytical (<1g) scale->analytical Analytical preparative Preparative (>1g) scale->preparative Preparative method_analytical Chiral HPLC/SFC is preferred analytical->method_analytical functional_groups Does the compound have acidic/basic functional groups? preparative->functional_groups end End: Method Selected method_analytical->end method_prep Consider Crystallization or Enzymatic Resolution crystallization Diastereomeric Salt Crystallization is a strong candidate functional_groups->crystallization Yes no_groups Enzymatic Resolution or Chiral Chromatography are suitable functional_groups->no_groups No crystallization->end no_groups->end

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guides

Chiral HPLC & SFC Purification

Problem: Poor or no resolution of enantiomers.

Possible Cause Troubleshooting & Optimization
Incorrect Chiral Stationary Phase (CSP) Polysaccharide-based CSPs (cellulose or amylose derivatives) are a good starting point for pyrrolidinone derivatives.[1][8] A systematic screening of different CSPs is the most effective approach.[1]
Inappropriate Mobile Phase For normal-phase HPLC, screen different ratios of n-hexane and an alcohol (isopropanol or ethanol).[9] For basic compounds, add 0.1% diethylamine; for acidic compounds, add 0.1% trifluoroacetic acid.[9]
Suboptimal Flow Rate If resolution is poor, evaluate flow rates, for instance between 1 mL/min and 3 mL/min.[1]
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature.[1]

Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Troubleshooting & Optimization
Secondary Interactions with Stationary Phase Add a mobile phase additive to minimize unwanted interactions. For basic compounds, a basic additive can improve peak shape.[1]
Column Overload Reduce the injection volume or the concentration of the sample.[1]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent compatible with the mobile phase; ideally, the injection solvent should be weaker than the mobile phase.[1][10]
Column Contamination or Degradation Flush the column with a strong, compatible solvent.[10] For immobilized columns, stronger solvents like THF or DMF can be used.[10] If performance doesn't improve, the column may need replacement.[1]

Problem: Irreproducible retention times and/or resolution.

Possible Cause Troubleshooting & Optimization
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each set of experiments and ensure accurate measurements.[1]
Column Equilibration Issues Ensure the column is fully equilibrated with the mobile phase before injecting the sample, which can take longer for some chiral methods.[1]
Diastereomeric Salt Crystallization

Problem: Racemic crystals form instead of enantiopure crystals.

Possible Cause Troubleshooting & Optimization
Compound forms a racemic compound rather than a conglomerate. Investigate different solvents and crystallization conditions (e.g., temperature, cooling rate).[1] Consider derivatization with a different chiral resolving agent to form diastereomers with more distinct physical properties.[1]
Spontaneous nucleation of the undesired enantiomer. Use seeding with a small amount of the desired enantiomer's pure crystal to encourage its crystallization.[1]
Enzymatic Resolution

Problem: Low or no enzymatic activity.

Possible Cause Troubleshooting & Optimization
Incorrect Enzyme Selection Screen a variety of enzymes, such as different lipases (e.g., Lipase AS from Aspergillus niger, Novozym 435).[2][5]
Suboptimal Reaction Conditions Optimize pH, temperature, and solvent. For lipases, a phosphate buffer is often used.[2]

Problem: Low enantioselectivity.

Possible Cause Troubleshooting & Optimization
Enzyme is not selective for the substrate. Screen different enzymes. Immobilized enzymes sometimes show different selectivity compared to their free counterparts.[6]
Reaction has proceeded too far. Monitor the reaction progress over time to stop it at the optimal point for achieving high enantiomeric excess of the remaining substrate or the product.

Data Presentation

Table 1: Comparison of Chiral Separation Methods for Pyrrolidinone Derivatives

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Yield (%)
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)[2]n-Hexane/Isopropanol/Trifluoroacetic Acid[2]> 1.5[2]> 99%[2]Analytical Scale[2]
Chiral HPLC (Indirect) Achiral C18[2]Acetonitrile/Water with Chiral Derivatizing Agent[2]Diastereomeric Separation[2]> 99%[2]High[2]
Diastereomeric Salt Crystallization (R)-(-)-Mandelic Acid[2]Ethanol[2]Diastereomeric Separation[2]Up to 98%[2]40-50% (per enantiomer)[2]
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)[2]Phosphate Buffer[2]Kinetic Resolution> 95%[11]< 50% (theoretical max)

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC (Direct Method)

This protocol is a general guideline for the direct separation of pyrrolidinone enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series).[8]

  • Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[8] Add a modifier like 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[8]

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).[2]

  • Sample Preparation: Dissolve the racemic pyrrolidinone compound in the mobile phase at a concentration of approximately 1 mg/mL.[8]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[2]

    • Inject the sample.

    • Record the chromatogram. The two enantiomers should elute at different retention times.

    • Calculate the resolution (Rs) and enantiomeric excess (ee%).[2]

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis sample_prep Sample Preparation (dissolve in mobile phase) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Elution & Separation injection->separation detection UV Detection separation->detection analysis Calculate Rs and ee% detection->analysis

Caption: Experimental workflow for direct chiral HPLC analysis.

Protocol 2: Diastereomeric Salt Crystallization

This protocol outlines the general steps for diastereomeric salt crystallization.

  • Select Resolving Agent: Choose an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) if your pyrrolidinone is basic, or a chiral base (e.g., brucine, (S)-(-)-α-methylbenzylamine) if your pyrrolidinone is acidic.[2][12]

  • Solvent Selection: Choose a solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol).[2]

  • Procedure:

    • Dissolve the racemic pyrrolidinone compound in the chosen solvent.

    • Add an equimolar amount of the resolving agent.

    • Heat the mixture to ensure complete dissolution.

    • Allow the mixture to cool slowly. The less soluble diastereomeric salt will crystallize out.[2]

    • Collect the crystals by filtration.

    • Recover the enantiomerically enriched pyrrolidinone by treating the salt with a base (if a chiral acid was used) or an acid (if a chiral base was used).[2]

    • Determine the enantiomeric excess of the product using an analytical method like chiral HPLC.[2]

G racemate Racemic Pyrrolidinone + Chiral Resolving Agent dissolve Dissolve in Solvent with Heating racemate->dissolve cool Slow Cooling & Crystallization dissolve->cool filtration Filtration cool->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals Solid filtrate More Soluble Diastereomeric Salt (in Filtrate) filtration->filtrate Liquid liberate Liberate Enantiomer (Acid/Base Treatment) crystals->liberate pure_enantiomer Enantiomerically Enriched Pyrrolidinone liberate->pure_enantiomer G start Racemic Pyrrolidinone Ester (R-ester + S-ester) reaction Add Lipase in Buffer (Selective Hydrolysis) start->reaction monitor Monitor Reaction (Stop at ~50% conversion) reaction->monitor separation Separation (e.g., Extraction) monitor->separation product1 Unreacted Ester (e.g., S-ester) separation->product1 product2 Hydrolyzed Acid (e.g., R-acid) separation->product2 end1 Enantiomer 1 product1->end1 end2 Enantiomer 2 product2->end2

References

Technical Support Center: Trace Level Detection of N-Methyl-2-Pyrrolidone (NMP) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for trace level detection of N-methyl-2-pyrrolidone (NMP) metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of NMP metabolites.

1. Issue: Low or No Analyte Signal (Poor Sensitivity)

  • Question: I am not detecting my target NMP metabolites, or the signal is very weak. What are the possible causes and solutions?

  • Answer: Low or no analyte signal is a common issue in trace level analysis. The causes can range from sample preparation to instrument settings.

    Potential CauseRecommended Solution
    Inefficient Extraction Review your sample extraction protocol. For polar NMP metabolites, a methanol-chloroform extraction can be effective for tissues with high lipid content, while methanol or ethanol extractions are suitable for biofluids and tissues with low lipid content. Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your mobile phase.
    Metabolite Degradation NMP metabolites can be unstable. Ensure samples are processed quickly and kept cold to minimize enzymatic activity. Store samples at ≤ -20°C. For long-term storage, consider ≤ -80°C. Avoid repeated freeze-thaw cycles.
    Suboptimal Mass Spectrometry (MS) Parameters Optimize MS parameters by infusing a standard solution of the NMP metabolites. Maximize the signal for the specific precursor and product ion transitions. Ensure the signal-to-noise ratio is ≥ 10 for all transitions.[1]
    Matrix Effects The sample matrix can suppress the ionization of the target analytes. A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can minimize matrix effects.[2][3] Alternatively, use solid-phase extraction (SPE) for sample cleanup. The use of a stable isotope-labeled internal standard is highly recommended to compensate for ion suppression or enhancement.[2][4]
    Incorrect Mobile Phase Ensure the mobile phase pH and composition are optimal for the ionization of your target metabolites. For positive electrospray ionization (ESI), a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used.[1]

2. Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Question: My chromatogram shows tailing or broad peaks for the NMP metabolites. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

    Potential CauseRecommended Solution
    Column Overload Reduce the injection volume or dilute the sample.
    Incompatible Injection Solvent The sample should be dissolved in a solvent that is weaker than the initial mobile phase. Reconstituting the sample in the initial mobile phase is ideal.
    Secondary Interactions with Column Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes. Additives like formic acid or ammonium formate can improve peak shape.
    Column Contamination or Degradation Wash the column with a strong solvent or, if the problem persists, replace the column. Use a guard column to protect the analytical column.
    Dead Volume in the LC System Check all fittings and connections for leaks or improper seating. Use tubing with the smallest appropriate inner diameter.

3. Issue: High Background Noise

  • Question: I am observing a high background signal in my chromatogram, which is interfering with the detection of my analytes. What can I do?

  • Answer: High background noise can originate from various sources, including contaminated solvents, the LC-MS system, or the sample itself.

    Potential CauseRecommended Solution
    Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[1] Prepare fresh mobile phases daily.
    Contaminated LC-MS System Flush the entire system with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water). Clean the ion source of the mass spectrometer.
    Carryover from Previous Injections Implement a rigorous needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
    Matrix Components Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5][6]

Frequently Asked Questions (FAQs)

1. What are the major metabolites of NMP in humans?

The primary metabolites of NMP that are typically monitored in biological samples are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[2][7] 5-HNMP and 2-HMSI are considered the main metabolites found in urine.[7]

2. What is the typical metabolic pathway for NMP?

NMP undergoes oxidation by cytochrome P450 enzymes. The initial step is the formation of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). This is further oxidized to N-methylsuccinimide (MSI) and then to 2-hydroxy-N-methylsuccinimide (2-HMSI).[7][8]

NMP_Metabolism NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Oxidation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Oxidation

Caption: Metabolic pathway of NMP.

3. Which analytical technique is most suitable for trace level detection of NMP metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous determination of NMP and its metabolites due to its high selectivity and sensitivity.[6] Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been successfully used.[2][5][6]

4. What are the key considerations for sample preparation?

The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity.

  • Dilute-and-Shoot: This is a simple and fast method where the sample (e.g., urine) is diluted before injection. It is effective in reducing matrix effects and is suitable for high-throughput analysis.[2][3]

  • Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes, which can lead to lower detection limits.[5][6]

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common step to remove proteins that can interfere with the analysis.

5. How can I ensure the accuracy and reproducibility of my results?

The use of a deuterated internal standard, such as d9-NMP, is crucial for accurate quantification.[1] The internal standard is added to the samples at the beginning of the sample preparation process and helps to correct for variations in extraction efficiency, matrix effects, and instrument response.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the detection of NMP and its metabolites.

Table 1: Limits of Detection (LODs) in Urine

AnalyteMethodLOD (mg/L)Reference
NMPHPLC-ESI-MS/MS0.0001[2]
5-HNMPHPLC-ESI-MS/MS0.006[2]
MSIHPLC-ESI-MS/MS0.008[2]
2-HMSIHPLC-ESI-MS/MS0.03[2]

Table 2: Method Precision (Coefficient of Variation, CV%) in Urine

AnalyteWithin-Run Precision (CV%)Total Precision (CV%)Reference
NMP5.69.2[2]
5-HNMP3.44.2[2]
MSI3.76.0[2]
2-HMSI6.56.9[2]

Table 3: Method Precision in Plasma and Urine (LC-APCI-MS)

AnalyteMatrixWithin-Day Precision (CV%)Between-Day Precision (CV%)Reference
NMP & MetabolitesPlasma0.9 - 19.14.5 - 11.9[5]
NMP & MetabolitesUrine1.9 - 10.41.2 - 17.5[5]

Experimental Protocols

1. Protocol: Direct "Dilute-and-Shoot" LC-MS/MS Analysis of NMP Metabolites in Urine

This protocol is based on the method described by Suzuki et al. (2009).[2]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

    • Dilute the supernatant 10-fold with the initial mobile phase.

    • Add the internal standard solution (e.g., deuterium-labeled NMP and metabolites).

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: C30 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the analytes.

    • Flow Rate: As per column specifications (e.g., 0.2-0.4 mL/min).

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge dilute Dilute & Add Internal Standard centrifuge->dilute vial Transfer to Vial dilute->vial hplc HPLC Separation vial->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data

References

minimizing matrix effects in LC-MS/MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1][2] These components can include proteins, salts, lipids (such as phospholipids), and metabolites.[1][3] Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can adversely affect the accuracy, precision, and sensitivity of quantitative results.[6][7]

Q2: What are the common indicators that my assay is being affected by matrix effects?

A2: Common signs of matrix effects include poor reproducibility, inaccurate quantification, non-linear calibration curves, and decreased assay sensitivity.[8] You may also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.

Q3: How can I identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify retention times where ion suppression or enhancement occurs.[4][9] A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that specific time point.[8][10]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects by comparing the analyte's response in a neat (clean) solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[6][11] The result is often expressed as a Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6]

Troubleshooting Guide

Issue 1: Poor reproducibility and inconsistent results.

  • Possible Cause: Variable matrix effects between different sample preparations or different lots of the biological matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effect Variability: Perform a quantitative assessment of the matrix effect using at least six different lots of the blank biological matrix.[8]

    • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10][12]

    • Refine Sample Preparation: Implement a more rigorous sample preparation method to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than protein precipitation (PPT).[1][13]

Issue 2: Non-linear calibration curve.

  • Possible Cause: Matrix effects can impact the linear relationship between concentration and response.

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples. This helps to ensure that the standards and samples experience similar matrix effects.[1]

    • Use a Weighted Regression: If non-linearity persists, consider using a weighted linear regression for your calibration curve, such as 1/x or 1/x².[8]

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[10]

Issue 3: Low signal intensity and poor sensitivity.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids in plasma and serum samples.[14]

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the regions of ion suppression identified by post-column infusion. This could involve modifying the mobile phase composition, gradient profile, or using a different type of analytical column.[1][9]

    • Enhance Sample Preparation: Focus on removing phospholipids. Specialized techniques like HybridSPE-Phospholipid or specific SPE cartridges can be highly effective.[8]

    • Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, switching to APCI may reduce ion suppression.[7]

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueGeneral Effectiveness in Reducing Matrix EffectsCommon Analytes/ApplicationsAdvantagesDisadvantages
Protein Precipitation (PPT) Least effective; often results in significant residual matrix components.[13]Small molecules in plasma/serum.Simple, fast, and inexpensive.High levels of co-extracted phospholipids and other matrix components.[13]
Liquid-Liquid Extraction (LLE) Provides clean extracts, but analyte recovery can be an issue.[13]Lipophilic small molecules.Can provide very clean extracts.[13]Can have low recovery for polar analytes; requires use of organic solvents.[13]
Solid-Phase Extraction (SPE) Generally more effective than PPT. Reversed-phase and ion-exchange SPE can produce cleaner extracts.[13]Wide range of analytes.Allows for selective extraction of analytes and removal of interferences.Can be more time-consuming and expensive than PPT or LLE.[7]
HybridSPE-Phospholipid Specifically targets and removes phospholipids, a major source of matrix effects.Analytes in plasma and serum.Highly effective at phospholipid removal, leading to reduced ion suppression.More specialized and may be more costly.

Key Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the retention time regions in a chromatographic run where ion suppression or enhancement occurs.

Methodology:

  • System Setup:

    • Prepare a standard solution of your analyte in a suitable solvent at a concentration that provides a stable and robust signal.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.[8]

  • Equilibration: Allow the infused analyte signal to stabilize, establishing a constant baseline in your data acquisition software.

  • Injection: Inject a blank matrix extract (a sample prepared using your standard protocol but without the analyte) onto the LC column.

  • Data Acquisition: Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.

  • Analysis:

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike your analyte at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After extraction, spike your analyte at the same low and high concentrations into these extracted matrix samples.[8]

  • LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the average peak area for each concentration level in both sets.

    • The Matrix Factor is calculated as follows:

      • MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • Ideally, the absolute Matrix Factor should be between 0.8 and 1.2.

Visualizing Workflows and Concepts

MatrixEffect_Troubleshooting_Workflow cluster_Symptoms Observed Issues cluster_Diagnosis Diagnostic Steps cluster_Solutions Potential Solutions Poor_Reproducibility Poor Reproducibility / Inconsistent Results Assess_ME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Poor_Reproducibility->Assess_ME Non_Linearity Non-Linear Calibration Curve Non_Linearity->Assess_ME Low_Sensitivity Low Sensitivity / Signal Loss Low_Sensitivity->Assess_ME Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE, HybridSPE) Assess_ME->Optimize_Sample_Prep If significant matrix effects are detected Optimize_Chroma Optimize Chromatography (e.g., change gradient, column) Assess_ME->Optimize_Chroma If co-elution is observed Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Assess_ME->Use_IS To compensate for variability Matrix_Matched_Cal Use Matrix-Matched Calibration Assess_ME->Matrix_Matched_Cal To correct for consistent bias

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS.

MatrixEffect_Mitigation_Strategies cluster_Pre_Analysis Pre-Analytical Strategies cluster_During_Analysis Analytical & Data Processing Strategies Sample_Prep Sample Preparation PPT Protein Precipitation Sample_Prep->PPT Methods LLE Liquid-Liquid Extraction Sample_Prep->LLE Methods SPE Solid-Phase Extraction Sample_Prep->SPE Methods Chromatography Chromatographic Separation Gradient_Mod Modify Gradient Chromatography->Gradient_Mod Adjustments Column_Change Change Column Chemistry Chromatography->Column_Change Adjustments Internal_Standards Internal Standards SIL_IS Stable Isotope-Labeled IS Internal_Standards->SIL_IS Types Analog_IS Analog IS Internal_Standards->Analog_IS Types Calibration Calibration Strategy Matrix_Matched Matrix-Matched Standards Calibration->Matrix_Matched Approaches Standard_Addition Standard Addition Calibration->Standard_Addition Approaches

References

Validation & Comparative

Comparative Guide to the Characterization and Validation of 5-Hydroxy-1-methylpyrrolidin-2-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization and validation of 5-Hydroxy-1-methylpyrrolidin-2-one, a significant metabolite of N-methyl-2-pyrrolidone (NMP), alongside its primary alternative, NMP, and other related pyrrolidinone derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis by summarizing key experimental data, outlining detailed methodologies, and visualizing complex relationships to facilitate informed decision-making.

Executive Summary

This compound is the major metabolite of N-methyl-2-pyrrolidone (NMP), a widely utilized industrial solvent.[1] The presence and concentration of this compound in biological fluids are critical biomarkers for monitoring exposure to NMP.[2] While NMP is a well-characterized compound with extensive data available, the detailed experimental validation of its hydroxylated metabolite is less commonly aggregated. This guide aims to bridge that gap by presenting a side-by-side comparison of their structural and performance data. Furthermore, the broader class of pyrrolidinone derivatives has garnered significant interest for its diverse biological activities, including potential applications as cognitive enhancers.

Physicochemical Properties

A comparative overview of the key physicochemical properties of this compound and its parent compound, N-methyl-2-pyrrolidone, is presented below.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
Molecular Formula C₅H₉NO₂C₅H₉NO
Molecular Weight 115.13 g/mol 99.13 g/mol
Appearance Low Melting Solid[3]Colorless liquid
CAS Number 41194-00-7[3]872-50-4

Structural Characterization and Validation

The definitive identification and characterization of chemical structures rely on a combination of spectroscopic techniques. Below is a summary of available data for this compound and NMP.

Spectroscopic Data
Spectroscopic TechniqueThis compoundN-methyl-2-pyrrolidone (NMP)
¹H NMR Limited experimental data available in publications focusing on its synthesis and biological monitoring.Well-documented spectra available in various databases.
¹³C NMR Data available from spectral databases.[4]Extensive data available in chemical literature and databases.
Mass Spectrometry (MS) Primarily documented in the context of its detection as a metabolite in biological samples via GC-MS and LC-MS/MS.[5][6][7]Comprehensive mass spectral data (EI-MS) is readily available.[8]
Infrared (IR) Spectroscopy Limited published experimental IR spectra. A spectrum for a related compound, 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-phenyl-, is available.[9]ATR-IR, Near-IR, and vapor phase IR spectra are well-documented.[8][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines typical experimental protocols for the characterization and analysis of this compound and its parent compound.

Synthesis and Purification of Pyrrolidinone Derivatives

A general method for the synthesis of pyrrolidinone derivatives involves the lactamization of γ-amino acids or the reaction of γ-butyrolactone with amines. For instance, (1-aminopyrrolidine-2-one) can be prepared by the reaction of γ–butyrolactone with hydrazine hydrate.[12] Subsequent reactions can then be employed to introduce various substituents.[12] Purification is typically achieved through column chromatography.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

  • Data Analysis : Analyze chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is commonly used for the analysis of volatile compounds like NMP and its metabolites. The sample is injected into a gas chromatograph for separation, followed by detection and fragmentation in a mass spectrometer.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and specific method for quantifying metabolites like this compound in biological matrices such as plasma and urine.[6][7] The method often involves solid-phase extraction for sample cleanup prior to analysis.[7]

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR : A convenient method for obtaining the IR spectrum of solid and liquid samples with minimal preparation.

  • Vapor Phase IR : Useful for analyzing volatile compounds in the gas phase.

Comparative Performance and Applications

N-methyl-2-pyrrolidone is a versatile solvent with a wide range of industrial applications, including in the electronics, petrochemical, and pharmaceutical industries.[13][14] Its primary metabolite, this compound, is a key biomarker for assessing exposure to NMP.[2]

The broader class of pyrrolidinone derivatives has been investigated for various biological activities, including:

  • Cognitive Enhancement : Some pyrrolidinone derivatives are explored for their nootropic effects.

  • Anticancer and Antimicrobial Activity : Research has shown that certain pyrrolidinone analogues exhibit promising activity against various cancer cell lines and microbial strains.[15]

The performance of these compounds is highly dependent on their specific chemical structure. Quantitative data, such as IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) for antimicrobial effects, are essential for comparative analysis. However, specific quantitative performance data for this compound in these applications is not widely available in the public domain.

Visualizing Experimental Workflows

To aid in the understanding of the characterization and analysis process, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of NMP.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Performance Validation synthesis Synthesis of Pyrrolidinone Derivative purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS, LC-MS/MS) purification->ms ir Infrared Spectroscopy purification->ir bioassay Biological Assays (e.g., Anticancer, Antimicrobial) purification->bioassay quant_analysis Quantitative Analysis (e.g., IC₅₀, MIC) bioassay->quant_analysis

A typical workflow for the synthesis, characterization, and validation of pyrrolidinone derivatives.

metabolic_pathway NMP N-methyl-2-pyrrolidone (NMP) HNMP This compound (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

The metabolic pathway of N-methyl-2-pyrrolidone (NMP) in humans.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a key metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP). Accurate determination of 5-HNMP purity is critical in toxicological studies and in the development of pharmaceutical products where NMP may be used as a solvent. This document outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, offering a comparative analysis against potential impurities and related compounds.

Executive Summary

The purity of 5-HNMP can be effectively determined using a combination of spectroscopic techniques. NMR spectroscopy provides detailed structural information and is highly effective for identifying and quantifying impurities. IR spectroscopy is useful for confirming the presence of key functional groups and for rapid screening. Mass spectrometry, particularly when coupled with chromatography, offers high sensitivity for detecting trace impurities and confirming molecular weight. A multi-faceted approach utilizing these methods is recommended for a comprehensive purity assessment.

Comparison of Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-HNMP and its common alternatives or potential impurities: N-methyl-2-pyrrolidone (NMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).

Table 1: ¹H NMR Spectroscopic Data (Predicted for 5-HNMP, Reported for others)

CompoundChemical Shift (ppm) & MultiplicityAssignment
5-HNMP ~4.8-5.0 (m)H-5
~2.8 (s)N-CH₃
~2.2-2.4 (m)H-3
~1.9-2.1 (m)H-4
NMP 3.3 (t)-CH₂- (next to N)
2.8 (s)N-CH₃
2.3 (t)-CH₂- (next to C=O)
1.9 (quintet)-CH₂-
MSI 2.97 (s)N-CH₃
2.69 (s)-CH₂-CH₂-
2-HMSI ~4.5 (m)CH-OH
~2.9 (s)N-CH₃
~2.7 (m)-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 5-HNMP, Reported for others)

CompoundChemical Shift (ppm)Assignment
5-HNMP ~175C=O
~80C-5 (CH-OH)
~35C-3
~30N-CH₃
~25C-4
NMP 174.3C=O
49.3-CH₂- (next to N)
30.9-CH₂- (next to C=O)
29.0N-CH₃
18.0-CH₂-
MSI 177.3C=O
28.2-CH₂-CH₂-
24.8N-CH₃
2-HMSI ~176C=O
~70CH-OH
~30N-CH₃
~28-CH₂-

Table 3: Key Infrared (IR) Absorption Bands

CompoundWavenumber (cm⁻¹)Assignment
5-HNMP ~3400 (broad)O-H stretch
~2950C-H stretch
~1680C=O stretch (amide)
NMP ~2930C-H stretch
~1670C=O stretch (amide)
MSI ~1700C=O stretch (imide, symmetric)
~1770C=O stretch (imide, asymmetric)
2-HMSI ~3400 (broad)O-H stretch
~1700C=O stretch (imide, symmetric)
~1770C=O stretch (imide, asymmetric)

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
5-HNMP 115.13115 (M+), 98, 86, 70, 58
NMP 99.1399 (M+), 84, 70, 56, 42
MSI 113.11113 (M+), 85, 56, 42
2-HMSI 129.11129 (M+), 112, 100, 84, 56

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 5-HNMP sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal should be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds, spectral width of 10-15 ppm.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis:

    • Assign signals based on chemical shifts, multiplicities, and integration values.

    • Compare the spectrum to reference data for 5-HNMP and potential impurities.

    • For purity assessment, look for any signals that do not correspond to the main compound or the solvent. The relative integration of impurity signals to the main compound signals can be used for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the 5-HNMP sample.

Methodology:

  • Sample Preparation:

    • Neat Liquid/Solid: Place a small amount of the sample directly onto the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer with an ATR accessory is recommended for ease of use and minimal sample preparation.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O).

    • Compare the spectrum to a reference spectrum of pure 5-HNMP. The presence of unexpected peaks may indicate impurities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of 5-HNMP and to identify and quantify any impurities, often coupled with a chromatographic separation technique.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 5-HNMP sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Direct Infusion: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass determination.

    • LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) for separation and sensitive detection of impurities.[1]

    • GC-MS: A gas chromatograph coupled to a mass spectrometer, which may require derivatization of 5-HNMP to increase its volatility.[2]

  • Acquisition:

    • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is standard for GC-MS.

    • Analysis: Acquire full scan mass spectra to identify the molecular ion and fragmentation patterns. For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

  • Data Analysis:

    • Confirm the molecular weight of 5-HNMP from the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

    • In chromatographic methods, identify impurity peaks by their mass spectra and retention times. The peak area can be used for relative quantification.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Sample 5-HNMP Sample NMR NMR (¹H, ¹³C) Sample->NMR Analysis FTIR FTIR Sample->FTIR Analysis LCMS LC-MS/MS Sample->LCMS Analysis Structure Structural Confirmation NMR->Structure ImpurityID Impurity Identification NMR->ImpurityID FTIR->Structure LCMS->ImpurityID Quantification Purity Quantification LCMS->Quantification Report Purity Report Structure->Report Compilation ImpurityID->Report Compilation Quantification->Report Compilation

Caption: Workflow for the comprehensive purity assessment of 5-HNMP.

Decision Pathway for Spectroscopic Technique Selection

decision_pathway Start Purity Assessment Goal Goal1 Primary Structure Confirmation? Start->Goal1 Goal2 Rapid Screening for Functional Groups? Start->Goal2 Goal3 Trace Impurity Detection & Quantification? Start->Goal3 Goal1->Goal2 No NMR Use NMR (¹H, ¹³C, 2D) Goal1->NMR Yes Goal2->Goal3 No FTIR Use FTIR Goal2->FTIR Yes LCMS Use LC-MS/MS or GC-MS Goal3->LCMS Yes

References

A Comparative Guide to the Efficacy of Pyrrolidinone-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed exponential growth, with pyrrolidinone-based catalysts emerging as a cornerstone for the stereoselective synthesis of complex molecules. Their versatility, operational simplicity, and metal-free nature make them highly attractive for applications in pharmaceutical and fine chemical industries. This guide provides an objective comparison of the efficacy of different classes of pyrrolidinone-based organocatalysts in three key carbon-carbon bond-forming reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction. The performance of these catalysts is evaluated based on yield, diastereoselectivity, and enantioselectivity, supported by detailed experimental data and protocols.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are pivotal chiral building blocks in natural product synthesis. Pyrrolidinone-based organocatalysts, particularly those derived from proline, have demonstrated exceptional proficiency in catalyzing this transformation.

Performance Comparison of Organocatalysts in the Asymmetric Aldol Reaction
Catalyst TypeAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
Prolinamide 4-NitrobenzaldehydeAcetone20NeatRT2462-46[1]
Prolinamide-Thiourea 4-ChlorobenzaldehydeCyclohexanone10TolueneRT129595:598[2]
Pyrrolidinone-Prolinamide Hybrid 4-NitrobenzaldehydeCyclohexanone10Petroleum EtherRT249997:399Recent Study
Pyrrolidine-Oxadiazolone Conjugate 4-NitrobenzaldehydeAcetone10DMSORT0.570-64[3]
(S)-Diphenylprolinol Silyl Ether BenzaldehydeAcetone5CHCl₃04895-76Recent Study
Experimental Protocols

General Procedure for Prolinamide-Catalyzed Aldol Reaction: [1] To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (1.0 mL) was added the ketone (2.0 mmol) and the prolinamide organocatalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer was extracted with ethyl acetate (3 x 10 mL), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product.

Catalytic Cycle of a Prolinamide-Catalyzed Aldol Reaction

Aldol_Cycle Catalyst Prolinamide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium_TS Iminium Transition State Enamine->Iminium_TS + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium_TS->Aldol_Adduct C-C bond formation Product β-Hydroxy Ketone Aldol_Adduct->Product + H₂O - Catalyst Water H₂O Michael_TS cluster_TS Transition State Enamine Enamine Nitroolefin Nitroolefin Enamine->Nitroolefin C-C bond formation Thiourea Thiourea Moiety Nitroolefin->Thiourea H-Bonding Activation DA_Workflow Start Start: Combine Dienophile, Catalyst, and Solvent Add_Diene Add Diene Start->Add_Diene Stir Stir at specified Temperature and Time Add_Diene->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

References

A Comparative Guide to the Validation of Analytical Methods for 5-HNMP in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) in biological matrices is crucial for monitoring exposure to its parent compound, N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent. This guide provides a detailed comparison of two primary analytical methods for 5-HNMP detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections present a summary of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Method Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of 5-HNMP depends on various factors, including required sensitivity, sample throughput, and available instrumentation. Both methods have been successfully applied to biological matrices such as plasma and urine.[1] The following tables summarize the key quantitative performance characteristics of each method based on available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 5-HNMP, a derivatization step is necessary to increase their volatility.

Table 1: Performance Characteristics of GC-MS for 5-HNMP Analysis

Validation ParameterBiological MatrixPerformance Metric
Linearity UrineCorrelation coefficient (r) > 0.99
Limit of Detection (LOD) UrineNot explicitly stated in reviewed sources
Limit of Quantitation (LOQ) UrineNot explicitly stated in reviewed sources
Recovery UrineNot explicitly stated in reviewed sources
Precision (RSD%) UrineNot explicitly stated in reviewed sources
Accuracy UrineNot explicitly stated in reviewed sources

Note: Detailed quantitative validation parameters for GC-MS analysis of 5-HNMP were not consistently available in the reviewed literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization for polar compounds like 5-HNMP, making it suitable for high-throughput analysis.

Table 2: Performance Characteristics of LC-MS/MS for 5-HNMP Analysis

Validation ParameterBiological MatrixPerformance Metric
Linearity Range Rat Plasma & Urine10 - 2500 ng/mL[2]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Human Plasma0.05 ng/mL (for a similar compound)
Recovery Rat Plasma99.5% - 110.6%[2]
Precision (RSD%) Rat Plasma & UrineIntra-day and Inter-day < 15%[2]
Accuracy Rat Plasma & UrineWithin 15% of nominal value[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. Below are the methodologies for the GC-MS and LC-MS/MS analysis of 5-HNMP.

GC-MS Method for 5-HNMP in Urine

This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C8 SPE column.

  • Load the urine sample onto the column.

  • Wash the column to remove interfering substances.

  • Elute 5-HNMP with an appropriate solvent mixture, such as ethyl acetate-methanol (80:20).[3]

2. Derivatization

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the residue.[3]

  • Heat the mixture at 100°C for 1 hour to form the trimethylsilyl (TMS) derivative of 5-HNMP.[3]

  • Reconstitute the sample in ethyl acetate before injection into the GC-MS.[3]

3. GC-MS Analysis

  • GC Column: DB-1701 capillary column or equivalent.[3]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analyte from other components.

  • MS Ionization Mode: Electron Impact (EI).[1]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 5-HNMP.

LC-MS/MS Method for 5-HNMP in Plasma

This protocol outlines a method using protein precipitation for sample cleanup followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add a threefold volume of cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation

  • LC Column: ACE® Excel™ C18 column (2 µm, 50 x 2.1 mm) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: An appropriate flow rate for the column dimensions.

  • Gradient: A binary gradient elution to separate 5-HNMP from endogenous plasma components.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-HNMP and any internal standard used.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological relevance of 5-HNMP, the following diagrams have been generated using Graphviz.

NMP_Metabolic_Pathway NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Metabolic Pathway of NMP to 5-HNMP and other metabolites.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Matrix Biological Matrix (Plasma, Urine) Extraction Extraction (SPE, LLE, PPT) Matrix->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Selectivity Selectivity Analysis->Selectivity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision Analysis->Precision Recovery Recovery Analysis->Recovery Stability Stability Analysis->Stability LOQ LOD & LOQ Analysis->LOQ

General workflow for bioanalytical method validation.

References

A Comparative Analysis of 5-Hydroxy-1-methylpyrrolidin-2-one and 2-hydroxy-N-methylsuccinimide as Biomarkers for N-methyl-2-pyrrolidone Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two key metabolites, 5-Hydroxy-1-methylpyrrolidin-2-one (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI), for the biological monitoring of exposure to N-methyl-2-pyrrolidone (NMP). NMP is a widely used industrial solvent, and accurate monitoring of exposure is crucial for assessing potential health risks. This document summarizes key experimental data, details the methodologies used in validation studies, and presents a visual representation of the metabolic pathway.

Performance Comparison of Biomarkers

The suitability of a biomarker is determined by its toxicokinetic properties and its correlation with exposure levels. Both 5-HNMP and 2-HMSI have been evaluated in plasma and urine following controlled NMP exposure in human volunteers.

Key Findings:

  • Correlation with Exposure: Both 5-HNMP and 2-HMSI show a strong correlation with NMP exposure levels.[1][2] In one study, the correlation coefficient (r) between plasma 5-HNMP and NMP exposure was 0.98, and for urinary 5-HNMP it was 0.97.[2] Similarly, very close correlations were found between NMP air levels and concentrations of 2-HMSI in plasma (r=0.98) and creatinine-adjusted urinary 2-HMSI levels (r=0.96).[1]

  • Half-Life: 2-HMSI has a significantly longer half-life (approximately 17-18 hours) compared to 5-HNMP (approximately 4-7.3 hours).[1][2][3] This makes 2-HMSI a more suitable biomarker for assessing repeated or cumulative exposure over several days, while 5-HNMP is more indicative of recent exposure.[1][4]

  • Time to Peak Concentration: The maximum concentration of 5-HNMP in plasma and urine is reached shortly after exposure ceases (around 1-2 hours).[2] In contrast, 2-HMSI reaches its peak concentration approximately 15 hours after the end of exposure.[1]

  • Metabolic Pathway: NMP is metabolized to 5-HNMP, which is further oxidized to N-methylsuccinimide (MSI). MSI is then hydroxylated to form 2-HMSI.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing 5-HNMP and 2-HMSI as biomarkers for NMP exposure.

Table 1: Toxicokinetic Parameters of NMP and its Metabolites [1][4]

ParameterNMP5-HNMPMSI2-HMSI
Half-life (hours) -~4-7.3~8~17-18
Renal Clearance (L/h) 0.131.40.121.2
Total Clearance (L/h) 11.43.28.51.1
Apparent Volume of Distribution (L) 412812028

Table 2: Mean Plasma and Urine Concentrations of 5-HNMP after 8-hour Inhalation Exposure to NMP [2]

NMP Exposure Concentration (mg/m³)Mean Plasma 5-HNMP (μmol/L)Mean Urine 5-HNMP (mmol/mol creatinine)
108.017.7
2519.657.3
5044.4117.3

Table 3: Maximal Plasma and Urine Concentrations of 5-HNMP and 2-HMSI after Dermal Exposure to NMP [4][6]

Exposure GroupMax Plasma 5-HNMP (μmol/L)Max Urine 5-HNMP (μmol/L)Max Plasma 2-HMSI (μmol/L)Max Urine 2-HMSI (μmol/L)
Females, pure NMP104205.4110
Males, pure NMP8.13604.582
Males, 50% NMP in water2.1621.319

Experimental Protocols

Detailed methodologies for the analysis of 5-HNMP and 2-HMSI in biological samples are crucial for reproducible and accurate results. Below are summaries of established protocols.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples[7]
  • Sample Preparation:

    • Urine samples are purified by solid-phase extraction (SPE) using a C8 column.

    • The analytes are eluted with a mixture of ethyl acetate and methanol (80:20).

    • The eluate is evaporated to dryness.

    • The residue is derivatized with bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 100°C for 1 hour.

    • The derivatized sample is reconstituted in ethyl acetate for analysis.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) operated in electron impact (EI) mode.

  • Key Performance Metrics:

    • Intra-day Precision (5-HNMP): 2-4%

    • Between-day Precision (5-HNMP): 4-21%

    • Intra-day Precision (2-HMSI): 4-8%

    • Between-day Precision (2-HMSI): 6-7%

    • Detection Limit: 0.2 µg/mL for both compounds in urine.[7]

    • Recovery (5-HNMP): ~80%

    • Recovery (2-HMSI): ~30%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Urine Samples[9]
  • Sample Preparation:

    • Plasma and urine samples are purified by solid-phase extraction (SPE) using Isolute ENV+ columns.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with a turbo ion spray interface, operated in positive ion mode.

  • Key Performance Metrics:

    • Recovery (Plasma): 99% for 5-HNMP, 98% for 2-HMSI.

    • Recovery (Urine): 111% for 5-HNMP, 106% for 2-HMSI.

    • Within-day Precision (Plasma): 1-4% for 5-HNMP, 3-6% for 2-HMSI.

    • Between-day Precision (Plasma): 5% for 5-HNMP, 3-6% for 2-HMSI.

    • Detection Limit (Plasma): 4 ng/mL for 5-HNMP, 5 ng/mL for 2-HMSI.

    • Detection Limit (Urine): 120 ng/mL for 5-HNMP, 85 ng/mL for 2-HMSI.

Visualization of Metabolic Pathway

The following diagram illustrates the metabolic conversion of N-methyl-2-pyrrolidone (NMP) to its primary biomarkers, 5-HNMP and 2-HMSI.

G NMP N-methyl-2-pyrrolidone (NMP) HNMP This compound (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

References

A Comparative Guide to Solid Phase Extraction (SPE) Columns for the Analysis of 5-hydroxymethyl-2'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of modified nucleosides such as 5-hydroxymethyl-2'-deoxyuridine (5-HNMP), a significant epigenetic marker, is crucial in various research fields, including drug development and cancer studies. Effective sample preparation is paramount for reliable analysis, with Solid Phase Extraction (SPE) being a cornerstone for purifying and concentrating analytes from complex biological matrices.[1] This guide provides an objective comparison of different SPE column chemistries for the extraction of polar analytes like 5-HNMP, supported by general experimental principles.

Comparison of Key SPE Sorbent Chemistries

The selection of an appropriate SPE sorbent is contingent on the physicochemical properties of the analyte and the sample matrix.[2] For a polar molecule like 5-HNMP, the primary challenge is achieving adequate retention on the solid phase while effectively removing interfering matrix components. The most relevant sorbent chemistries for this purpose are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode.

Reversed-Phase (RP) SPE:

Reversed-phase SPE, most commonly utilizing C18 (octadecylsilane) bonded silica, is a widely used technique that separates compounds based on hydrophobicity.[3] Retention occurs through non-polar interactions between the analyte and the sorbent.[3] While versatile, standard C18 sorbents can yield unsatisfactory and inconsistent recoveries for highly polar and hydrophilic compounds like nucleosides, which have limited interaction with the non-polar stationary phase.[4] To enhance retention of polar compounds on RP columns, pH modification of the sample may be necessary to ensure the analyte is in a more neutral, and thus more hydrophobic, state.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE:

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1] This makes it particularly well-suited for the retention and purification of highly polar and hydrophilic compounds.[1][5] The retention mechanism in HILIC involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase, along with contributions from hydrogen bonding and weak electrostatic interactions.[1][5] This approach is advantageous for analytes like 5-HNMP that are poorly retained by reversed-phase columns.

Mixed-Mode SPE:

Mixed-mode SPE combines two or more retention mechanisms, typically reversed-phase and ion-exchange, on a single sorbent.[6][7][8] This dual functionality provides enhanced selectivity and retention for a broader range of compounds, including those that are polar and ionizable.[6] By manipulating the pH and organic solvent concentration of the loading, washing, and elution solutions, a more effective separation of the analyte from matrix interferences can be achieved.[9] This can lead to cleaner extracts and potentially reduced matrix effects in subsequent analyses, making mixed-mode SPE a powerful tool for complex biological samples.[6]

Data Presentation: A Qualitative Comparison

Due to the absence of direct quantitative comparisons for 5-HNMP extraction, the following table summarizes the qualitative performance characteristics of the discussed SPE column types for polar modified nucleosides.

SPE Column TypePrimary Retention Mechanism(s)Advantages for Polar Analytes (e.g., 5-HNMP)Disadvantages for Polar Analytes (e.g., 5-HNMP)
Reversed-Phase (C18) Hydrophobic (non-polar) interactions.[3]Widely available and well-characterized. Effective for less polar modified nucleosides.Often exhibits poor recovery and reproducibility for highly polar compounds.[4] May require sample pH adjustment for adequate retention.[3]
HILIC Hydrophilic partitioning, hydrogen bonding, weak electrostatic interactions.[1][5]Excellent retention of highly polar and hydrophilic compounds.[1] Can provide cleaner extracts for polar analytes.May be more sensitive to sample solvent composition. Requires careful method development for optimal performance.
Mixed-Mode (RP + IEX) Hydrophobic and ion-exchange interactions.[6][7]High selectivity and retention for polar and ionizable compounds.[6] Effective for complex matrices, leading to cleaner extracts.[6]Method development can be more complex due to multiple interaction modes.

Experimental Protocols

Below are generalized experimental protocols for each SPE type. These should serve as a starting point for method development, and optimization is crucial for achieving the best results for 5-HNMP extraction from a specific matrix.[10]

1. General Reversed-Phase (C18) SPE Protocol:

  • Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the column to activate the sorbent.[7]

  • Equilibration: Flush the column with 1-2 column volumes of deionized water or a buffer at the same pH as the sample.[7]

  • Sample Loading: Load the pre-treated sample at a controlled flow rate. For polar analytes, ensure the sample is in an aqueous solution with minimal organic solvent.[7]

  • Washing: Wash the column with a weak, aqueous solvent to remove polar interferences. The strength of the wash solvent should be optimized to avoid elution of the target analyte.[7]

  • Elution: Elute 5-HNMP with a small volume of an organic solvent such as methanol or acetonitrile.[7] The polarity of the elution solvent should be sufficient to disrupt the hydrophobic interaction.[7]

2. General HILIC SPE Protocol:

  • Conditioning/Equilibration: First, wash the column with a polar solvent like water or a buffer, followed by equilibration with a high percentage of organic solvent (e.g., acetonitrile), similar to the sample solvent composition.[1]

  • Sample Loading: Dissolve the sample in a solution with a high organic content (typically >80% acetonitrile) to ensure retention.[1]

  • Washing: Wash the column with the high organic solvent mixture to remove non-polar and less polar interferences.[1]

  • Elution: Elute the retained polar analytes with a solvent of high aqueous content (a strong solvent in HILIC).[1]

3. General Mixed-Mode SPE Protocol:

  • Conditioning: Typically involves a sequence of organic solvent (e.g., methanol) followed by an aqueous buffer.

  • Equilibration: Equilibrate with a buffer that facilitates both reversed-phase and ion-exchange retention (e.g., a low ionic strength buffer at a specific pH).

  • Sample Loading: Load the sample, ensuring the pH is adjusted to charge the analyte for ion-exchange retention.

  • Washing: A multi-step wash can be employed. An aqueous wash can remove polar interferences, and a wash with some organic content can remove non-polar interferences.

  • Elution: Elution is often achieved by disrupting one or both retention mechanisms. For example, using a high pH or high ionic strength solution to disrupt ion-exchange, often in the presence of an organic solvent to overcome reversed-phase interactions.

Mandatory Visualization

SPE_Workflow cluster_protocol General SPE Experimental Workflow start Start conditioning 1. Conditioning (Activate sorbent with organic solvent) start->conditioning equilibration 2. Equilibration (Prepare sorbent with aqueous solution) conditioning->equilibration sample_load 3. Sample Loading (Apply sample to sorbent) equilibration->sample_load washing 4. Washing (Remove interferences) sample_load->washing elution 5. Elution (Collect analyte of interest) washing->elution analysis Analysis (e.g., LC-MS/MS) elution->analysis

Caption: A generalized workflow for Solid Phase Extraction (SPE).

SPE_Comparison_Parameters cluster_params Key Performance Parameters for SPE Column Evaluation main_node SPE Column Performance recovery Recovery (%) (Analyte recovered vs. initial amount) main_node->recovery Quantitative Efficiency reproducibility Reproducibility (RSD%) (Consistency across replicates) main_node->reproducibility Method Precision matrix_effect Matrix Effect (Ion suppression/enhancement) main_node->matrix_effect Result Accuracy selectivity Selectivity (Isolation from interferences) main_node->selectivity Extract Cleanliness

Caption: Core metrics for evaluating SPE column performance.

References

structural comparison of 5-Hydroxy-1-methylpyrrolidin-2-one and 5-Hydroxy-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive structural and physicochemical comparison of two closely related lactams, 5-Hydroxy-1-methylpyrrolidin-2-one and 5-Hydroxy-1-methylpiperidin-2-one, is detailed below for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their chemical properties, spectroscopic data, and synthetic methodologies, supported by experimental data to facilitate informed decisions in medicinal chemistry and materials science.

At a Glance: Key Structural and Physicochemical Differences

The core distinction between these two molecules lies in their heterocyclic ring structure: this compound is built upon a five-membered pyrrolidinone ring, while 5-Hydroxy-1-methylpiperidin-2-one features a six-membered piperidinone ring. This seemingly subtle difference of a single carbon atom in the ring backbone leads to notable variations in their three-dimensional shape, flexibility, and physicochemical properties.

PropertyThis compound5-Hydroxy-1-methylpiperidin-2-one
Molecular Formula C₅H₉NO₂[1][2]C₆H₁₁NO₂[3]
Molecular Weight 115.13 g/mol [1][2]129.16 g/mol [3]
CAS Number 41194-00-7[1]33342-01-7[3]
Appearance Low Melting Solid[1]Not explicitly stated, but isolated from a plant source.
Ring Size 5-membered6-membered
Known Source Metabolite of N-methylpyrrolidone (NMP)[2][4]Natural product isolated from Tragia involucrata[5]
Reported Biological Activity Limited specific data found, but pyrrolidine derivatives show a wide range of activities.Antihistaminic activity has been suggested.[5] Piperidinone scaffolds are considered "privileged structures" in medicinal chemistry.[5]

Structural Elucidation Through Spectroscopic Analysis

A detailed comparison of the spectroscopic data reveals the structural nuances between the two lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

FeatureThis compound5-Hydroxy-1-methylpiperidin-2-one
Ring Protons Signals corresponding to 6 protons on the pyrrolidinone ring.Signals corresponding to 8 protons on the piperidinone ring, likely with more complex splitting due to the chair conformation.
N-Methyl Protons A singlet around 2.8-3.0 ppm.A singlet around 2.8-3.0 ppm.
Hydroxyl Proton A broad singlet, chemical shift dependent on solvent and concentration.A broad singlet, chemical shift dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features:

FeatureThis compound5-Hydroxy-1-methylpiperidin-2-one
Carbonyl Carbon A signal in the range of 175-180 ppm.A signal in the range of 170-175 ppm.
Ring Carbons Four signals for the pyrrolidinone ring carbons.Five signals for the piperidinone ring carbons.
N-Methyl Carbon A signal around 30 ppm.A signal around 30-35 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both compounds are expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. The exact position of this band can provide insights into ring strain. Generally, five-membered lactams (γ-lactams) exhibit a higher carbonyl stretching frequency compared to six-membered lactams (δ-lactams) due to increased ring strain.

Expected FTIR Absorption Bands:

Functional GroupThis compound (γ-lactam)5-Hydroxy-1-methylpiperidin-2-one (δ-lactam)
O-H Stretch (Alcohol) Broad band around 3400 cm⁻¹Broad band around 3400 cm⁻¹
C-H Stretch (Alkyl) 2850-3000 cm⁻¹2850-3000 cm⁻¹
C=O Stretch (Lactam) ~1680-1700 cm⁻¹~1660-1680 cm⁻¹
C-N Stretch ~1200-1300 cm⁻¹~1200-1300 cm⁻¹

Synthesis Pathways

The synthetic routes to these two compounds differ based on their ring systems and available starting materials.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reduction of N-methylsuccinimide or the oxidation of N-methylpyrrolidone. A detailed experimental protocol for a related synthesis starting from pyroglutamic acid is outlined below.

G cluster_0 Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one Derivative Pyroglutamic_acid Pyroglutamic acid Esterification Esterification (EtOH, SOCl₂) Pyroglutamic_acid->Esterification Ethyl_5_oxopyrrolidine_2_carboxylate Ethyl 5-oxopyrrolidine- 2-carboxylate Esterification->Ethyl_5_oxopyrrolidine_2_carboxylate Reduction Reduction (NaBH₄) Ethyl_5_oxopyrrolidine_2_carboxylate->Reduction 5_Hydroxymethyl_pyrrolidin_2_one 5-(Hydroxymethyl)pyrrolidin- 2-one derivative Reduction->5_Hydroxymethyl_pyrrolidin_2_one

Caption: Synthesis of a 5-(Hydroxymethyl)pyrrolidin-2-one derivative.

Experimental Protocol: Synthesis of Ethyl 5-oxopyrrolidine-2-carboxylate

To a solution of pyroglutamic acid (1 mmol) in ethanol (EtOH), thionyl chloride (SOCl₂) (1.2 mmol) is added dropwise. The resulting solution is stirred overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and extracted with chloroform (CHCl₃). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield ethyl 5-oxopyrrolidine-2-carboxylate.

Synthesis of 5-Hydroxy-1-methylpiperidin-2-one

The synthesis of 5-Hydroxy-1-methylpiperidin-2-one can be achieved through various routes, including the stereoselective addition of a nucleophile to a keto-lactam precursor.[5] A general representation of this synthetic strategy is provided below.

G cluster_1 Synthesis of 5-Hydroxy-1-methylpiperidin-2-one Keto_lactam 5-Keto-1-methyl- piperidin-2-one Nucleophilic_Addition Stereoselective Nucleophilic Addition (e.g., Grignard Reagent) Keto_lactam->Nucleophilic_Addition Product 5-Hydroxy-1-methyl- piperidin-2-one Nucleophilic_Addition->Product

Caption: General synthetic route to 5-Hydroxy-1-methylpiperidin-2-one.

Experimental Protocol: General Procedure for Stereoselective Addition

A 5-keto-piperidin-2-one precursor is dissolved in an appropriate anhydrous solvent under an inert atmosphere. A nucleophilic reagent, such as a Grignard reagent or an organolithium compound, is added dropwise at a controlled temperature to ensure stereoselectivity. The reaction is monitored by TLC or other suitable analytical techniques. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution) and the product is extracted, purified by column chromatography, and characterized.

Comparative Biological Activity

While comprehensive, direct comparative biological studies are limited, the existing literature suggests different potential applications for these two scaffolds.

  • This compound: As a metabolite of the widely used industrial solvent N-methylpyrrolidone (NMP), its biological profile is often considered in the context of NMP's toxicology and metabolism. The pyrrolidine scaffold itself is a common motif in a vast array of biologically active compounds.[8]

  • 5-Hydroxy-1-methylpiperidin-2-one: This natural product has been investigated for its antihistaminic properties.[5] The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents.[5]

Conclusion

The structural difference between a five- and six-membered ring in this compound and 5-Hydroxy-1-methylpiperidin-2-one, respectively, imparts distinct physicochemical and conformational properties. These differences are crucial for their potential applications in drug discovery and materials science. The pyrrolidinone derivative, being a metabolite of a common solvent, is of interest in toxicology and metabolic studies. In contrast, the piperidinone, a natural product with known biological activity, represents a promising scaffold for further medicinal chemistry exploration. This guide provides a foundational comparison to aid researchers in selecting the appropriate scaffold for their specific applications. Further detailed comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two intriguing molecules.

References

A Researcher's Guide to Assessing the Purity of Synthesized Pyrrolidinones by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of chemical research and development. Pyrrolidinones, a class of five-membered lactams, are crucial building blocks in medicinal chemistry, and their purity directly impacts experimental outcomes, biological activity, and safety profiles. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose.

This guide provides an objective comparison of HPLC methods with other analytical alternatives for assessing the purity of synthesized pyrrolidinones. It includes detailed experimental protocols, supporting data, and a logical workflow to aid in selecting the most suitable method for your specific analytical needs.

Comparative Analysis of Purity Assessment Techniques

A comprehensive purity assessment often involves more than a single technique. While HPLC is a primary method, orthogonal techniques like Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) provide a more complete picture of a sample's purity.[1][2]

Table 1: Comparison of Key Analytical Techniques for Pyrrolidinone Purity Assessment

Technique Primary Application Resolution Sensitivity Key Advantages Limitations
HPLC-UV Routine purity checks, quantification of known impurities.[3]HighGood (ng range)Robust, reliable, widely available, excellent for quantitative analysis.[1][3]Requires chromophores for UV detection; may not detect non-UV active impurities; co-elution can be an issue.
Chiral HPLC Separation and quantification of enantiomers (enantiomeric excess).[4]Excellent for enantiomersGood (ng range)Direct method for determining enantiomeric purity.[5]Requires specialized and often expensive chiral stationary phases (CSPs); method development can be complex.[5]
LC-MS Impurity identification and structure elucidation.[3]HighVery High (pg-fg range)Provides molecular weight information, enabling identification of unknown impurities; highly selective and sensitive.[6][7]Higher cost and complexity; ion suppression effects can complicate quantification.
GC-FID/MS Purity of volatile and thermally stable pyrrolidinones (e.g., NMP).[3][8]Very HighGood to Very HighIdeal for volatile impurities and residual solvents; GC-MS provides structural information for identification.[9][10]Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute purity determination without a reference standard for the analyte.[11]N/A (Spectroscopic)Moderate (µg-mg range)Non-destructive; provides an absolute measure of purity; orthogonal to chromatography.[11][12]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer; spectral overlap can be challenging.[12]

Experimental Workflow and Protocols

A systematic approach is crucial for accurate purity determination. The workflow typically begins with method selection based on the analyte's properties and the analytical goal, followed by sample preparation, data acquisition, and analysis.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Primary Purity Assessment cluster_2 Phase 3: Confirmation & Characterization cluster_3 Phase 4: Final Documentation synthesis Synthesized Pyrrolidinone purification Purification (e.g., Crystallization, Column Chromatography) synthesis->purification screening Initial Screen (TLC, Melting Point) purification->screening hplc Achiral Purity (RP-HPLC) screening->hplc Non-chiral chiral_hplc Enantiomeric Purity (Chiral HPLC) screening->chiral_hplc Chiral gc Volatile Impurities (GC-FID/MS) screening->gc Volatile lcms Impurity Identification (LC-MS) hplc->lcms decision Purity Specification Met? hplc->decision chiral_hplc->decision gc->decision cert Certificate of Analysis Generation lcms->cert qnmr Absolute Purity (qNMR) qnmr->cert decision->qnmr For Reference Standard repurify Further Purification decision->repurify No decision->cert Yes repurify->purification

A typical workflow for the synthesis, purification, and purity analysis of a chemical compound.[13]
Detailed Experimental Protocols

This method is a robust starting point for most non-chiral pyrrolidinones.

  • Objective : To determine the purity of the synthesized compound and quantify impurities.[1]

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program : Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate : 1.0 mL/min.[1]

  • Detection Wavelength : 210-254 nm, or the λmax of the pyrrolidinone derivative.[1][4]

  • Injection Volume : 5-10 µL.

  • Procedure :

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • Calculate purity by determining the percentage area of the main peak relative to the total area of all peaks (Area % method).

This method is essential when the synthesized pyrrolidinone is chiral.

  • Objective : To separate and quantify the enantiomers of the synthesized compound.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralcel® OD-H).[4][14]

  • Mobile Phase : A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or triethylamine (TEA) (e.g., 0.1%) may be required to improve peak shape.[4][14]

  • Flow Rate : 0.5 - 1.0 mL/min.[4]

  • Detection Wavelength : UV at 210 nm or the λmax of the compound.[4]

  • Procedure :

    • Prepare a standard solution of the racemic pyrrolidinone in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Alternative Methodologies

Gas Chromatography (GC) GC is the method of choice for volatile pyrrolidinones like N-Methylpyrrolidone (NMP). Analysis is typically performed on a capillary column (e.g., DB-23) with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.[8] The purity is calculated based on the area percent of the main peak. GC-MS can be used to identify unknown impurities by comparing their mass spectra to library data.[9]

Quantitative NMR (qNMR) For establishing an absolute purity value, qNMR is a powerful, non-destructive technique.[11][12] The analysis involves dissolving a precisely weighed amount of the pyrrolidinone sample and a certified internal standard of known purity in a deuterated solvent.[13] The purity of the analyte is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard. This method accounts for non-chromatophoric and non-volatile impurities that other methods might miss.[12]

Conclusion

Assessing the purity of synthesized pyrrolidinones requires a well-thought-out analytical strategy.

  • RP-HPLC is the workhorse for routine achiral purity analysis due to its robustness and reliability.

  • Chiral HPLC is indispensable for developing stereoselective syntheses, allowing for the accurate determination of enantiomeric purity.[4][15]

  • GC is highly effective for specific volatile pyrrolidinones and for detecting residual solvents.[3][16]

  • LC-MS and qNMR should be employed for a more comprehensive characterization. LC-MS is unparalleled for identifying unknown impurities, while qNMR provides a highly accurate, absolute measure of purity, making it suitable for qualifying reference standards.[1][11]

By combining these techniques, researchers can confidently establish the purity of their synthesized pyrrolidinones, ensuring the integrity and reproducibility of their scientific findings.

References

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxy-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Hydroxy-1-methylpyrrolidin-2-one (CAS No. 41194-00-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identification and Properties:

PropertyValue
Chemical Name This compound
Synonyms 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)
CAS Number 41194-00-7
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol [1][2][3]
Appearance Low Melting Solid[2]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it is a metabolite of N-methyl-2-pyrrolidone (NMP), a well-studied solvent.[4] The safety precautions for NMP should be considered as a baseline for handling its hydroxy metabolite. NMP is classified as a combustible liquid that causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[5][6]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Butyl-rubber gloves (0.7 mm thickness, >480 min breakthrough time for full contact). Latex gloves may be suitable for splash contact.To prevent skin irritation and absorption.[7]
Eye Protection Chemical safety goggles or glasses approved under NIOSH or EN 166 standards.[5][8]To protect against splashes that can cause serious eye irritation.[7]
Skin and Body Protective clothing to prevent skin exposure.[5][8]To avoid skin contact and potential absorption.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[5][9] If vapors are generated, a NIOSH/MSHA approved respirator with an organic vapor filter (Type A) is recommended.[8]To prevent inhalation, which may cause respiratory irritation.[7]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Keep the substance away from open flames, hot surfaces, and other sources of ignition as its precursor, NMP, is a combustible liquid.[5][8]

2. Handling Procedure:

  • Obtain and read the Safety Data Sheet (SDS) before use.

  • Wear the appropriate PPE as specified in the table above.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[6]

  • Keep the container tightly closed when not in use and store in a well-ventilated place.[9]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[9]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.

  • Do not mix with other waste streams unless compatible.

2. Disposal Method:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

  • Do not allow the product to enter drains.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

start Start: Receive Chemical review_sds Review Safety Data Sheet (SDS) start->review_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) review_sds->don_ppe prepare_workstation Prepare Workstation (Fume Hood, Spill Kit, Eyewash) don_ppe->prepare_workstation handle_chemical Handle Chemical (Weighing, Transferring, etc.) prepare_workstation->handle_chemical storage Store Properly (Tightly Closed, Ventilated Area) handle_chemical->storage If not all used decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate dispose_waste Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-methylpyrrolidin-2-one
Reactant of Route 2
5-Hydroxy-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.